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  • Product: sodium;2,2-dichloropropanoate

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Hydrolysis Kinetics of Sodium 2,2-Dichloropropanoate in Aqueous Systems

Core Mechanistic Principles of Aqueous Instability Sodium 2,2-dichloropropanoate (dalapon-sodium) is an aliphatic halogenated salt whose thermodynamic stability in aqueous media is fundamentally limited by its molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Core Mechanistic Principles of Aqueous Instability

Sodium 2,2-dichloropropanoate (dalapon-sodium) is an aliphatic halogenated salt whose thermodynamic stability in aqueous media is fundamentally limited by its molecular architecture. The presence of two highly electronegative chlorine atoms on the alpha-carbon induces a profound electron-withdrawing effect. This localized polarity renders the alpha-carbon highly electrophilic, creating a thermodynamically favorable site for nucleophilic attack by water molecules or hydroxide ions.

In an aqueous system, the degradation is not arbitrary; it follows a strict, sequential hydrolytic pathway. The primary degradation mechanism is the hydrolytic cleavage of the C-Cl bonds, which ultimately yields pyruvic acid (1)[1]. Upon extended thermal stress or microbial exposure, the resulting pyruvic acid undergoes decarboxylation to form acetaldehyde and carbon dioxide (2)[2].

Degradation Pathway Visualization

Pathway A Sodium 2,2-dichloropropanoate (Parent Compound) B 2-chloro-2-hydroxypropanoate (Transient Intermediate) A->B + H2O / OH- (Nucleophilic Attack) C Pyruvic Acid (Primary Degradant) B->C + H2O / OH- (Dehydrohalogenation) D Acetaldehyde + CO2 (Secondary Degradants) C->D Decarboxylation (Thermal/Microbial)

Fig 1: Stepwise hydrolytic degradation pathway of sodium 2,2-dichloropropanoate in aqueous media.

Thermodynamic Profiling and Kinetic Parameters

The rate of this hydrolytic degradation is governed by Arrhenius kinetics. The activation energy ( Ea​ ) required to reach the transition state for the initial C-Cl bond cleavage is approximately 14 kcal/mol (3)[3]. Because this energy barrier is relatively moderate, the molecule exhibits extreme temperature sensitivity.

At ambient baseline temperatures (25 °C), the compound is metastable, exhibiting a hydrolysis half-life on the order of several months (1)[1]. However, as the temperature increases, the fraction of molecules possessing sufficient kinetic energy to overcome the 14 kcal/mol barrier grows exponentially. Consequently, at 50 °C, the hydrolysis reaction becomes quite rapid, drastically reducing the half-life to a matter of hours (4)[4].

Quantitative Data Summary
Thermodynamic / Kinetic ParameterValueEnvironmental / Experimental Conditions
Aqueous Half-Life ( t1/2​ ) ~18 to 50 days20–25 °C, pH 7 (Dependent on microbial load)
Aqueous Half-Life ( t1/2​ ) < 10 hours50 °C, pH 7 (Thermally accelerated)
Activation Energy ( Ea​ ) ~14.0 kcal/molHydrolytic cleavage of the alpha C-Cl bond
Primary Degradant Pyruvic AcidFormed via sequential nucleophilic substitution
Secondary Degradant AcetaldehydeFormed via subsequent decarboxylation

Self-Validating Experimental Protocol: Kinetic Determination

To accurately determine the thermodynamic stability of sodium 2,2-dichloropropanoate for formulation modeling, one must isolate the temperature variable from auto-catalytic pH shifts. The hydrolysis of this compound generates hydrochloric acid (HCl) as a byproduct. If the system is unbuffered, the localized drop in pH will artificially accelerate the degradation rate, skewing the Arrhenius extrapolation.

The following protocol is designed as a self-validating system , utilizing robust buffering, kinetic quenching, and internal standardization to ensure absolute data integrity.

Step-by-Step Methodology
  • Matrix Preparation & Buffering: Prepare a 0.1 M solution of sodium 2,2-dichloropropanoate in a 50 mM phosphate buffer adjusted to pH 7.0. Causality: The high buffer capacity neutralizes the H+ and Cl− ions released during hydrolysis, preventing acid-catalyzed kinetic shifts and isolating the purely thermodynamic degradation rate.

  • Thermal Incubation: Aliquot the solution into inert, hermetically sealed borosilicate glass ampoules. Submerge the ampoules in thermostated water baths set to 25°C, 35°C, 45°C, and 55°C (±0.1°C). Causality: Sealed ampoules prevent evaporative solvent loss which would artificially concentrate the solute. Strict thermal control is mandatory; a 1°C fluctuation can introduce a >5% error in the calculated rate constant ( k ).

  • Time-Course Sampling & Kinetic Quenching: At predefined intervals (e.g., every 2 hours for the 55°C bath; every 48 hours for the 25°C bath), remove one ampoule per temperature and immediately submerge it in a 0°C ice-water bath. Causality: The rapid thermal quench instantly drops the kinetic energy of the system below the 14 kcal/mol activation threshold, effectively "freezing" the reaction at that exact timestamp to prevent degradation during the analytical queue.

  • Chromatographic Quantification: Spike the quenched sample with a known concentration of sodium trichloroacetate as an internal standard. Analyze via HPLC-UV (using a dilute phosphoric acid mobile phase) or Ion Chromatography (IC) to quantify the remaining parent compound and the formed pyruvic acid. Causality: The internal standard corrects for any volumetric variations during the aliquoting or injection phases, rendering the analytical output self-validating regardless of minor handling errors.

  • Thermodynamic Parameter Extraction: Plot ln(Ct​/C0​) versus time to extract the first-order rate constant ( k ) for each temperature. Construct an Arrhenius plot ( ln(k) vs. 1/T ) to calculate the activation energy ( Ea​ ) from the slope ( −Ea​/R ).

Workflow Visualization

Workflow Step1 1. Matrix Preparation 0.1M Dalapon-Na in 50mM Phosphate Buffer (pH 7.0) Step2 2. Thermal Incubation Sealed ampoules at 25°C, 35°C, 45°C, 55°C Step1->Step2 Step3 3. Kinetic Quenching Rapid cooling in 0°C ice-water bath Step2->Step3 Step4 4. Chromatographic Analysis HPLC/IC with Internal Standard Validation Step3->Step4 Step5 5. Thermodynamic Extraction Arrhenius Plotting (ln(k) vs 1/T) for Ea Step4->Step5

Fig 2: Self-validating experimental workflow for determining thermodynamic stability parameters.

Formulation & Storage Implications

Understanding the thermodynamic boundaries of sodium 2,2-dichloropropanoate directly informs formulation and supply chain strategies:

  • Excipient Selection: Liquid formulations must incorporate robust buffering agents. Failure to buffer the system will lead to a runaway degradation cascade as the generation of pyruvic acid and HCl lowers the pH.

  • Moisture Exclusion: For solid-state formulations (e.g., wettable powders), strict desiccation is required. The hygroscopic nature of the sodium salt means that even ambient atmospheric moisture can initiate localized aqueous micro-environments, triggering solid-state hydrolysis.

  • Thermal Mapping: Due to the relatively low Ea​ of 14 kcal/mol, the compound must be mapped for cold-chain or strict Controlled Room Temperature (CRT) storage. Excursions above 30°C during transport will cause a non-linear, exponential increase in the degradation rate, compromising the shelf-life and generating gaseous acetaldehyde ( CO2​ byproduct) which can pressurize sealed containers.

References

  • Technical Factsheet on: DALAPON Source: epa.gov URL:[Link][1]

  • Dalapon-sodium - Pesticide Properties Database Source: herts.ac.uk (Agriculture and Environment Research Unit) URL:[Link][4]

  • Proc. RCPC Symposium: Persistence of Insecticide and Herbicides Source: bcpc.org URL:[Link][3]

Sources

Exploratory

Microbial Dehalogenation Pathways of 2,2-Dichloropropionic Acid: A Technical Guide to Enzymology and Bioremediation Workflows

Executive Summary The widespread agricultural application of halogenated aliphatic compounds, particularly the systemic herbicide Dalapon (2,2-dichloropropionic acid, or 2,2-DCP), has led to significant accumulation of r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The widespread agricultural application of halogenated aliphatic compounds, particularly the systemic herbicide Dalapon (2,2-dichloropropionic acid, or 2,2-DCP), has led to significant accumulation of recalcitrant xenobiotics in soil and groundwater. Because the carbon-halogen bond is highly stable and rare in natural biological systems, 2,2-DCP exhibits high environmental persistence. However, specific soil-borne microorganisms have evolved specialized catabolic pathways driven by 2-haloacid dehalogenases (also known as α -haloalkanoic acid dehalogenases) to detoxify and mineralize these compounds.

This whitepaper provides an in-depth technical analysis of the hydrolytic dehalogenation pathways of 2,2-DCP. Designed for researchers and bioremediation professionals, it synthesizes the mechanistic enzymology, stereospecificity, and self-validating experimental workflows required to isolate, characterize, and leverage these microbial systems.

Mechanistic Foundations of 2,2-DCP Dehalogenation

Unlike reductive dehalogenation, which requires anaerobic conditions and electron donors, the microbial degradation of 2,2-DCP proceeds via hydrolytic dehalogenation [1]. This process is cofactor-independent and utilizes water as the sole co-substrate to cleave the carbon-chlorine bond[2].

The Catalytic Mechanism

The reaction is initiated by a nucleophilic attack from a highly conserved aspartate residue within the dehalogenase's core domain (an α/β -hydrolase fold) onto the α -carbon of 2,2-DCP[1].

  • Esterification : The nucleophilic attack displaces the first chloride ion, forming a covalent ester intermediate between the enzyme and the substrate[2].

  • Hydrolysis : A water molecule, activated by a neighboring histidine/aspartate catalytic dyad, hydrolyzes the ester bond, releasing the enzyme and forming an unstable gem-halohydrin intermediate: 2-chloro-2-hydroxypropionate .

  • Spontaneous Elimination : Because 2-chloro-2-hydroxypropionate is chemically unstable, it undergoes rapid, spontaneous elimination of the second chloride ion to yield [3].

Pyruvate is a central metabolite that seamlessly enters the microbial Tricarboxylic Acid (TCA) cycle, providing both the carbon skeleton and the energy required for cellular growth[4]. Consequently, the complete dehalogenation of one molecule of 2,2-DCP yields two chloride ions and one molecule of pyruvate[3].

Pathway DCP 2,2-Dichloropropionic Acid (Dalapon) Inter 2-Chloro-2-hydroxypropionate (Unstable Intermediate) DCP->Inter DehE (Hydrolytic Dehalogenase) + H2O, - Cl⁻ Pyr Pyruvate Inter->Pyr Spontaneous Dehalogenation - Cl⁻ TCA TCA Cycle (Biomass & Energy) Pyr->TCA Central Metabolism

Metabolic pathway of 2,2-dichloropropionic acid degradation via hydrolytic dehalogenation.

Enzymology and Stereospecificity

The degradation of 2-haloalkanoic acids is governed by enzymes that exhibit strict stereospecificity. Microorganisms such as Methylobacterium sp. HJ1, Rhizobium sp., and Bacillus megaterium BHS1 express different classes of these enzymes depending on the environmental selective pressure[4][5][6].

The 2-haloacid dehalogenases are broadly classified into Group I and Group II enzymes based on sequence homology and substrate intermediate mechanisms[7]. More practically, they are defined by their stereospecificity toward the chiral centers of halogenated substrates:

  • DehE (Non-stereospecific) : The primary enzyme responsible for 2,2-DCP degradation. It acts on both D- and L-isomers of 2-chloropropionic acid (2-CP) and efficiently dechlorinates the achiral 2,2-DCP[5][8].

  • DehD (D-specific) : Acts exclusively on D-2-CP with inversion of configuration. It cannot utilize 2,2-DCP as a substrate[6].

  • DehL (L-specific) : Acts exclusively on L-2-CP. Like DehD, it shows no activity toward 2,2-DCP[6].

Table 1: Kinetic and Substrate Specificity Profile of Key Dehalogenases
EnzymeSource OrganismStereospecificityActivity on 2,2-DCPKm for 2,2-DCP (mM)Key Inhibitors
DehE Methylobacterium sp. HJ1 / Rhizobium sp.Non-stereospecificHigh~0.25HgSO₄
DehD Rhizobium sp. / Pseudomonas sp.D-specificNoneN/A-
DehL Rhizobium sp. / Pseudomonas sp.L-specificNoneN/A-

Data synthesized from kinetic profiling of isolated bacterial strains[5][6].

Experimental Methodologies: Isolation, Assay, and Kinetic Profiling

To ensure scientific integrity (E-E-A-T), protocols for characterizing dehalogenase activity must be designed as self-validating systems. Measuring cell growth alone is insufficient; one must correlate substrate depletion with stoichiometric product formation to confirm the enzymatic pathway.

Protocol 1: Enrichment and Isolation of 2,2-DCP Degraders

Causality & Rationale: To isolate native degraders from environmental samples, we apply strict selective pressure by formulating a minimal salts medium where 2,2-DCP is the sole carbon and energy source.

  • Inoculate 5 g of environmental soil/water into 50 mL of chloride-free minimal liquid medium supplemented with 20 mM 2,2-DCP[9].

  • Incubate aerobically at 30°C on a rotary shaker (150 rpm).

  • Self-Validation: Monitor bacterial growth ( OD600​ ) alongside substrate depletion using[9]. If OD600​ increases without 2,2-DCP depletion, the medium is contaminated with alternative carbon sources.

  • Plate on solid minimal agar containing 20 mM 2,2-DCP to isolate pure colonies.

Protocol 2: Cell-Free Extract Preparation and Halide Release Assay

Causality & Rationale: To prove the degradation is enzymatically driven and intracellular, activity must be quantified in a cell-free system. We measure the release of chloride ions ( Cl− ) because hydrolytic cleavage of one mole of 2,2-DCP stoichiometrically releases two moles of Cl− [3].

  • Harvest cells during the mid-exponential growth phase via centrifugation (10,000 × g, 10 min).

  • Wash the pellet twice with 0.1 M Tris-acetate buffer (pH 7.6)[6]. Note: Maintaining pH between 6.8 and 7.6 is critical to preserve the ionization state of the active-site aspartate.

  • Disrupt cells using ultrasonic oscillation (sonication) on ice, followed by ultra-centrifugation to obtain the cell-free extract (supernatant).

  • The Assay: Mix the cell-free extract with 5 mM 2,2-DCP in Tris-acetate buffer. Incubate at 30°C.

  • At specific time intervals, terminate the reaction and measure liberated Cl− using a colorimetric method (e.g., the mercuric thiocyanate assay) at 460 nm[6].

Workflow Sample Environmental Sample (Soil/Water) Enrichment Enrichment Culture (Minimal Media + 2,2-DCP) Sample->Enrichment Isolation Strain Isolation (Agar plating with 2,2-DCP) Enrichment->Isolation Selection of degraders Extraction Cell-Free Extract Preparation (Sonication & Centrifugation) Isolation->Extraction Biomass generation Assay Halide Release Assay (Colorimetric detection of Cl⁻) Extraction->Assay Enzyme activity Kinetics Kinetic Characterization (Km, Vmax determination) Assay->Kinetics Data analysis

Experimental workflow for the isolation and kinetic profiling of 2,2-DCP degrading microorganisms.

Kinetic Analysis and Experimental Controls

Robust kinetic profiling requires careful modulation of substrate concentrations to prevent toxicity while capturing the Michaelis-Menten dynamics.

  • Affinity ( Km​ ) Determination: By varying 2,2-DCP concentrations from 0.1 mM to 5 mM, researchers have determined that the Km​ of purified DehE from Methylobacterium sp. HJ1 is approximately 0.25 mM[5]. This low Km​ indicates a high binding affinity, allowing the bacteria to survive in environments with trace levels of the herbicide[6].

  • Inhibitor Profiling: The inclusion of heavy metal salts in the assay serves as a structural probe. For instance, the complete inhibition of DehE by HgSO4​ suggests the presence of critical thiol groups (cysteine residues) that are highly susceptible to heavy metal binding, leading to conformational changes or active site occlusion[5].

  • Thermostability: Certain dehalogenases exhibit unique extremophilic traits. While DehD operates optimally at an alkaline pH of 9.5, DehL demonstrates remarkable thermostability, retaining full activity after heating at 55°C for 15 minutes[10].

Conclusion and Future Directions

The microbial dehalogenation of 2,2-dichloropropionic acid represents a masterclass in evolutionary biochemistry. By utilizing non-stereospecific enzymes like DehE, bacteria can efficiently convert toxic, halogenated xenobiotics into central metabolites like pyruvate. Understanding these pathways is not only critical for environmental bioremediation but also holds immense potential for the pharmaceutical industry. The stereoselective nature of Group I and Group II dehalogenases is increasingly being harnessed for the chiral resolution of fine chemicals and the synthesis of enantiopure drug precursors[7].

Sources

Foundational

Kinetic Studies of Hydrolytic Dehalogenation of Sodium 2,2-Dichloropropanoate: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist As a Senior Application Scientist, I approach the kinetic profiling of hydrolytic dehaloge...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Perspective: Senior Application Scientist

As a Senior Application Scientist, I approach the kinetic profiling of hydrolytic dehalogenation not merely as a data-gathering exercise, but as a rigorous elucidation of molecular causality. Sodium 2,2-dichloropropanoate (commonly known as the herbicide Dalapon) serves as an excellent model compound for understanding the stability of carbon-halogen bonds. Whether you are engineering biocatalysts for pharmaceutical synthesis or modeling environmental fate, understanding the exact kinetic parameters and mechanistic pathways of its dehalogenation is critical.

This whitepaper provides an in-depth framework for analyzing the abiotic and enzymatic hydrolysis of sodium 2,2-dichloropropanoate, backed by self-validating experimental protocols.

Mechanistic Framework of Hydrolytic Dehalogenation

The α -carbon of sodium 2,2-dichloropropanoate is sterically hindered and electronically deactivated by the inductive electron-withdrawing effects of two geminal chlorine atoms. This unique architecture dictates its kinetic behavior across different environments.

Abiotic Hydrolysis Dynamics

In the absence of microbial degradation, the spontaneous nucleophilic substitution ( SN​2 ) by water is highly unfavorable at ambient temperatures, resulting in a half-life extending to several months 1[1]. However, at elevated temperatures ( 50°C), the reaction overcomes the high activation energy barrier, achieving approximately 25% hydrolysis within 8 days 2[2]. The initial water-catalyzed attack replaces one chlorine with a hydroxyl group, forming 2-chloro-2-hydroxypropanoate. This intermediate is highly unstable and rapidly undergoes dehydrohalogenation to yield pyruvate (2-oxopropanoate) and chloride ions 3[3].

Enzymatic Biocatalysis

In biocatalytic applications, haloalkanoic acid dehalogenases (e.g., DehE from Methylobacterium sp. HJ1) bypass the high abiotic activation energy. These enzymes utilize active-site nucleophiles to attack the α -carbon, facilitating rapid hydrolytic dechlorination at 30°C to produce pyruvate 4[4].

Pathway Dalapon Sodium 2,2-Dichloropropanoate Abiotic Abiotic Hydrolysis Dalapon->Abiotic >50°C / OH- Biotic Enzymatic Dehalogenation Dalapon->Biotic Dehalogenase Intermediate 2-Chloro-2-hydroxypropanoate Abiotic->Intermediate SN2 Substitution Biotic->Intermediate Active Site Attack Product Pyruvate + 2 Cl- Intermediate->Product Dehydrohalogenation

Reaction pathways for hydrolytic dehalogenation of sodium 2,2-dichloropropanoate.

Quantitative Data: Kinetic Parameters

To establish a baseline for your assays, the following table summarizes the kinetic and thermodynamic parameters derived from both environmental and biocatalytic studies. Note the extreme variance in reaction rates dictated by the catalytic environment.

SystemCatalyst / ConditionTemp (°C)Kinetic ParameterReference
Abiotic Aqueous Spontaneous / Water25°C t1/2​> several months[1]
Abiotic Aqueous Heat / Water50°C kobs​≈4.16×10−7 s−1 [2]
Solvent Effects Water + Cosolvents25°CIsobaric/Isochoric Ea​ shifts5[5]
Enzymatic (DehE) Methylobacterium sp. HJ130°C Km​=0.25 mM [4]

Self-Validating Experimental Methodologies

Trustworthiness in kinetic data demands self-validating protocols. A single analytical method is vulnerable to matrix interference or sensor drift. Therefore, the protocols detailed below mandate orthogonal validation —coupling continuous halide release monitoring with endpoint chromatographic mass-balance analysis.

Workflow Prep 1. Substrate Prep Reaction 2. Initiation Prep->Reaction Sampling 3. Time-Course Reaction->Sampling Detection 4. Halide Assay Sampling->Detection Analysis 5. Kinetic Fitting Detection->Analysis

Step-by-step experimental workflow for kinetic analysis of dehalogenation.

Protocol A: Enzymatic Kinetic Assay (Michaelis-Menten Profiling)

This protocol is designed to measure the initial velocity ( V0​ ) of enzymatic dehalogenation, ensuring that product inhibition does not skew the kinetic modeling.

  • Reagent Preparation: Prepare a 100 mM Tris-acetate buffer (pH 7.2).

    • Causality: Tris-acetate is preferred over phosphate buffers because high concentrations of phosphate can competitively inhibit certain dehalogenases and interfere with downstream colorimetric halide detection.

  • Reaction Initiation: Equilibrate 1 mL of substrate solution (varying concentrations from 0.1 to 5.0 mM sodium 2,2-dichloropropanoate) at 30°C. Initiate the reaction by adding 10 µL of purified dehalogenase (e.g., DehE).

  • Time-Course Quenching: At precise intervals (e.g., 1, 2, 5, 10 minutes), extract 100 µL aliquots and immediately mix with 10 µL of 1 M H2​SO4​ .

    • Causality: Rapid acidification denatures the enzyme instantaneously, halting the reaction and preventing the overestimation of initial rates.

  • Colorimetric Detection (Iwasaki Method): Add the quenched sample to 900 µL of a reagent mixture containing mercuric thiocyanate and ferric ammonium sulfate.

    • Causality: Released chloride ions displace thiocyanate from mercury. The liberated thiocyanate reacts with iron(III) to form an intensely red iron-thiocyanate complex, which is quantified spectrophotometrically at 460 nm.

Protocol B: Abiotic Hydrolysis Kinetic Profiling (Orthogonal Validation)

Because abiotic hydrolysis is exceptionally slow at room temperature, elevated temperatures are required, necessitating strict control over solvent evaporation and mass balance.

  • Reactor Setup: Utilize a sealed, temperature-controlled glass reactor (set to 50°C) to prevent solvent loss over the multi-day assay period.

  • Initiation: Dissolve sodium 2,2-dichloropropanoate (50 mM) in a heavily buffered aqueous solution (100 mM phosphate, pH 7.0).

  • Continuous Monitoring: Insert a calibrated Chloride Ion-Selective Electrode (ISE) coupled to a data logger.

    • Causality: ISE allows for non-destructive, high-frequency data acquisition, which is mathematically crucial for accurately fitting the exponential decay curves of slow pseudo-first-order reactions.

  • Orthogonal HPLC Validation (Self-Validating Step): Withdraw 1 mL samples every 24 hours. Analyze via HPLC (C18 column, 0.1% phosphoric acid mobile phase, UV detection at 210 nm) to quantify the formation of pyruvate.

    • Causality: By confirming that the molar formation of pyruvate matches half the molar release of chloride (1 mol Dalapon 1 mol Pyruvate + 2 mol Cl− ), you establish a stoichiometric mass balance, definitively ruling out alternative degradation pathways or ISE sensor drift.

References

  • PubChem - NIH. "Dalapon | C3H4Cl2O2 | CID 6418." National Center for Biotechnology Information. Available at:[Link]

  • Holterman, H. A. J., & Engberts, J. B. F. N. "Isobaric and isochoric activation parameters for the water-catalyzed hydrolysis of p-methoxyphenyl 2,2-dichloropropionate in typically aqueous solutions." Journal of the American Chemical Society. Available at:[Link]

  • Jing, N. H., et al. "Purification and properties of a non-stereospecific dehalogenase enzyme E (DehE) from Methylobacterium sp. HJ1." International Scholars Journals. Available at:[Link]

Sources

Exploratory

A Comprehensive Guide to the Crystal Structure Analysis of Anhydrous Sodium 2,2-Dichloropropanoate

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the definitive determination and analysis of the crystal structure of anhydrous sodium 2,2-dichloroprop...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the definitive determination and analysis of the crystal structure of anhydrous sodium 2,2-dichloropropanoate (Na-2,2-DCP). Given the absence of a publicly available crystal structure for this compound, this guide is structured as a complete workflow, from synthesis to final structural elucidation and interpretation. It is designed to serve as an authoritative protocol for laboratories undertaking the characterization of this or similar novel salt forms.

Introduction: The Rationale for Structural Analysis

Sodium 2,2-dichloropropanoate (CAS No. 127-20-8), the sodium salt of dalapon, is a compound with a history as a selective herbicide.[1][2] Beyond its agricultural applications, the study of simple halogenated carboxylates is of significant academic and industrial interest. For drug development professionals, understanding the solid-state chemistry of such molecules is paramount. Crystal structure dictates critical physicochemical properties, including solubility, stability, hygroscopicity, and manufacturability. The presence of chlorine atoms on the propanoate backbone introduces the potential for specific, directional intermolecular interactions, such as halogen bonding, which can profoundly influence crystal packing and material properties.[3][4]

This guide provides the scientific framework to unambiguously determine the three-dimensional atomic arrangement of anhydrous Na-2,2-DCP, offering insights into its sodium coordination environment, conformational properties of the anion, and the supramolecular architecture governed by non-covalent interactions.

Part 1: Synthesis and Single-Crystal Growth

The primary challenge in the structural analysis of an anhydrous salt is the meticulous exclusion of water to prevent the formation of hydrates. The entire synthesis and crystallization process must be conducted under anhydrous conditions.

Protocol 1: Synthesis of Anhydrous Sodium 2,2-Dichloropropanoate

This protocol is adapted from established methods for the preparation of alkali metal salts of 2,2-dichloropropionic acid.[5] The core principle is the neutralization of the carboxylic acid with a non-hydroxide base in a non-aqueous, aprotic solvent to prevent water incorporation.

Materials:

  • 2,2-Dichloropropionic acid (≥98% purity)

  • Anhydrous sodium carbonate (Na₂CO₃), finely powdered and dried in an oven at 120°C for 4 hours prior to use.

  • Anhydrous chlorinated solvent (e.g., chloroform, perchloroethylene, or dichloromethane), dried over molecular sieves.

  • Argon or Nitrogen gas for inert atmosphere.

  • Standard Schlenk line glassware.

Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, slurry the finely powdered anhydrous sodium carbonate (0.55 molar equivalents) in the chosen anhydrous chlorinated hydrocarbon (approx. 10 mL per gram of acid).

  • Acid Addition: Slowly add 2,2-dichloropropionic acid (1.0 molar equivalent) to the slurry. The addition can be done neat or as a solution in the same anhydrous solvent. The rate of addition should be controlled to manage the evolution of CO₂ gas.[5]

  • Reaction: Stir the resulting mixture at a moderately elevated temperature (e.g., 45-70°C, depending on the solvent) for 2-4 hours to ensure the reaction goes to completion.[5]

  • Isolation: The product, sodium 2,2-dichloropropanoate, will precipitate as a solid. Isolate the solid product by filtration under inert atmosphere using a Schlenk filter.

  • Washing & Drying: Wash the collected solid with fresh, cold anhydrous solvent to remove any unreacted acid. Dry the final product under high vacuum for several hours to yield a fine, white, crystalline powder.[5]

Protocol 2: Growth of Diffraction-Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction is the most critical and often trial-and-error phase. The key is to achieve slow, controlled precipitation from a saturated solution.[6]

Core Principle: A solvent system must be identified in which the compound has moderate solubility. Highly soluble systems lead to rapid precipitation and poor crystal quality, while poorly soluble systems may not allow for crystallization at all.

Recommended Solvent Systems for Screening:

  • Anhydrous ethanol

  • Anhydrous acetonitrile

  • Mixtures of a good solvent (e.g., ethanol) and a miscible anti-solvent (e.g., anhydrous diethyl ether or hexane).

Methodology: Slow Evaporation

  • Prepare a saturated or near-saturated solution of the anhydrous Na-2,2-DCP powder in a chosen anhydrous solvent in a clean vial. Gentle warming may be used to aid dissolution.

  • Filter the solution through a syringe filter (PTFE, 0.2 µm) into a clean, small vial to remove any particulate matter.

  • Cover the vial with parafilm and puncture it with 1-3 small holes using a fine needle. This slows the rate of solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of small, transparent crystals with well-defined faces.[6]

Part 2: Bulk Material Characterization

Before proceeding to single-crystal analysis, it is essential to characterize the bulk powder synthesized in Protocol 1 to confirm its identity, purity, and crystalline nature.

Technique Purpose Expected Result for Anhydrous Na-2,2-DCP
Powder X-Ray Diffraction (PXRD) To confirm the material is crystalline and to obtain a "fingerprint" of the specific crystal form (polymorph).[7]A distinct pattern of sharp peaks, indicating a well-ordered crystalline material. The pattern serves as a reference for the synthesized batch.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the carboxylate salt.Disappearance of the broad O-H stretch and the C=O stretch of the carboxylic acid (~3000 cm⁻¹ and ~1720 cm⁻¹ respectively). Appearance of strong asymmetric and symmetric COO⁻ stretches (~1600-1650 cm⁻¹ and ~1400-1450 cm⁻¹ respectively).
Thermal Analysis (DSC/TGA) To determine thermal stability, melting/decomposition point, and confirm the absence of bound water or solvent.[8][9]TGA should show no significant mass loss until high temperatures, confirming an anhydrous state. DSC will show a sharp endotherm corresponding to melting, likely followed immediately by an exotherm for decomposition.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10]

Experimental Workflow

The process follows a logical sequence from crystal selection to final structure validation.

SCXRD_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing & Solution cluster_refine Refinement & Validation Select 1. Crystal Selection (Microscope, Polarizer) Mount 2. Crystal Mounting (MiTeGen Mount, Oil) Select->Mount Center 3. Centering on Diffractometer Mount->Center Screen 4. Unit Cell Screening Center->Screen Collect 5. Full Data Collection (Rotation, Frames) Screen->Collect Integrate 6. Integration (Peak Intensities) Collect->Integrate Scale 7. Scaling & Absorption Correction Integrate->Scale Solve 8. Structure Solution (Direct Methods) Scale->Solve Refine 9. Structure Refinement (Least-Squares) Solve->Refine Validate 10. Validation & CIF Generation Refine->Validate Interactions Anion1 C₃H₃Cl₂O₂⁻ ...-C(CH₃)(Cl)₂-COO⁻ Anion2 C₃H₃Cl₂O₂⁻ ...-C(CH₃)(Cl)₂-COO⁻ Anion1:head->Anion2:head Halogen Bond? (C-Cl···O) Anion2:head->Anion1:head C-H···O Bond? Na_ion Na⁺ Na_ion->Anion1:head Ionic Bond (Na⁺···⁻OOC)

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Dalapon-Sodium in Organic vs. Inorganic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of dalapon-sodium, the salt form of the herbicide 2,2-dichloropropionic acid. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of dalapon-sodium, the salt form of the herbicide 2,2-dichloropropionic acid. Designed for researchers, scientists, and professionals in drug development and agricultural sciences, this document delves into the solubility of dalapon-sodium across a spectrum of organic and inorganic solvents. The content is structured to offer not just data, but also a deep understanding of the underlying physicochemical principles and practical methodologies for solubility determination.

Executive Summary

Dalapon-sodium, an ionic organochlorine compound, exhibits a distinct solubility profile that is critical to its application, formulation, and environmental fate. Its high polarity, a consequence of its salt nature, dictates its pronounced solubility in polar solvents, particularly water, and its limited solubility in non-polar organic solvents. This guide will explore these characteristics in detail, providing both qualitative and quantitative data, robust experimental protocols, and an analysis of the factors governing its dissolution. Understanding this solubility profile is paramount for developing effective herbicide formulations, predicting its environmental mobility, and designing accurate analytical methods.

Physicochemical Properties of Dalapon-Sodium

A foundational understanding of the physicochemical properties of dalapon-sodium is essential to interpreting its solubility behavior.

PropertyValueSource
Chemical Name Sodium 2,2-dichloropropanoate[1]
CAS Number 127-20-8[2]
Molecular Formula C₃H₃Cl₂NaO₂[2]
Molecular Weight 164.95 g/mol [2]
Appearance White to off-white powder[2]
Melting Point 166.5 °C (with decomposition)[2]
Water Solubility 900,000 mg/L at 25°C[2]

The Principle of "Like Dissolves Like": A Scientific Grounding

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the nature of intermolecular forces.[3][4] For an ionic compound like dalapon-sodium to dissolve, the energy released from the interaction between its ions (Na⁺ and C₃H₃Cl₂O₂⁻) and the solvent molecules must be sufficient to overcome the lattice energy of the solid dalapon-sodium and the intermolecular forces between the solvent molecules themselves.[5]

  • Polar Solvents: These solvents, such as water, possess molecules with a significant dipole moment. The positive and negative ends of the solvent molecules can effectively surround and stabilize the dissociated ions of the ionic solute through ion-dipole interactions.[6] This process, known as solvation (or hydration in the case of water), is energetically favorable and leads to high solubility.[7]

  • Non-Polar Solvents: These solvents, like hexane, have molecules with a negligible dipole moment. They cannot effectively solvate the charged ions of an ionic compound.[5] Consequently, the energy required to break the ionic lattice of dalapon-sodium is not compensated by strong solute-solvent interactions, resulting in very low solubility.[8]

Quantitative and Qualitative Solubility Profile of Dalapon-Sodium

The following tables summarize the known solubility of dalapon-sodium in a range of inorganic and organic solvents.

Inorganic Solvents
SolventTemperature (°C)Solubility (mg/L)ClassificationSource
Water25900,000Very Soluble[2]
Water20629,000Very Soluble[7]
Organic Solvents
SolventSolvent TypeTemperature (°C)Solubility (mg/L)ClassificationSource
MethanolPolar Protic20369,000Very Soluble
EthanolPolar Protic20110,000Soluble
AcetonePolar Aprotic203,250Soluble
AcetonitrilePolar AproticNot SpecifiedSoluble[9][10][11][12]
BenzeneNon-Polar2020Sparingly Soluble
EtherSlightly PolarNot SpecifiedSoluble[13]
Alkali Solvents-Not SpecifiedVery Soluble[2][13]

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a substance and is outlined in OECD Test Guideline 105. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Rationale for Method Selection

The shake-flask method is preferred for its simplicity, reliability, and its ability to achieve a true equilibrium between the solute and the solvent. This is crucial for obtaining an accurate measure of the saturation solubility. The extended equilibration time allows for the dissolution process to reach a steady state, which is particularly important for compounds that may have slow dissolution kinetics.

Detailed Step-by-Step Methodology

Objective: To determine the saturation solubility of dalapon-sodium in a selected solvent at a controlled temperature.

Materials:

  • Dalapon-sodium (analytical standard)

  • Solvent of interest (high purity)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and chemically resistant syringe filters (e.g., PTFE)

  • Calibrated analytical instrument (e.g., GC-ECD or LC-MS)

Protocol:

  • Preparation of a Saturated Solution:

    • Causality: An excess of the solute is added to ensure that the solvent becomes fully saturated, with undissolved solid remaining. This is the cornerstone of determining the maximum solubility.

    • Add an excess amount of dalapon-sodium to a volumetric flask. The exact amount should be recorded.

    • Add a known volume of the solvent to the flask.

    • Seal the flask to prevent solvent evaporation during equilibration.

  • Equilibration:

    • Causality: Continuous agitation at a constant temperature is necessary to facilitate the dissolution process and reach a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A 24-48 hour period is typically sufficient for most compounds.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 20°C or 25°C).

    • Agitate the mixture for 24 to 48 hours. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

  • Phase Separation:

    • Causality: It is critical to separate the undissolved solid from the saturated solution to accurately measure the concentration of the dissolved solute. Centrifugation is a highly effective method for this separation.

    • After equilibration, allow the flask to stand undisturbed at the constant temperature to permit the excess solid to settle.

    • To ensure complete removal of suspended particles, transfer an aliquot of the supernatant to a centrifuge tube and centrifuge.

  • Sample Collection and Preparation:

    • Causality: Careful sampling of the clear supernatant prevents contamination from undissolved solid. Filtration provides an additional safeguard against the presence of micro-particles that could lead to an overestimation of solubility.

    • Carefully withdraw a sample of the clear supernatant using a syringe.

    • Filter the sample through a chemically resistant syringe filter.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Causality: A pre-validated, sensitive, and selective analytical method is required for accurate quantification. The choice of detector (e.g., ECD for halogenated compounds or MS for high specificity) is crucial for reliable results.

    • Analyze the diluted sample using a validated analytical method such as Gas Chromatography with an Electron Capture Detector (GC-ECD) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using a series of dalapon-sodium standards of known concentrations in the same solvent.

    • Determine the concentration of dalapon-sodium in the diluted sample by comparing its instrumental response to the calibration curve.

  • Calculation of Solubility:

    • Causality: The final solubility value is calculated by back-calculating from the diluted sample concentration, taking into account the dilution factor.

    • Calculate the concentration of dalapon-sodium in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The result is the solubility of dalapon-sodium in the chosen solvent at the specified temperature.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Dalapon-Sodium to flask B Add known volume of solvent A->B C Seal flask B->C D Agitate in thermostatically controlled shaker (24-48h) C->D E Allow excess solid to settle D->E F Centrifuge supernatant E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Analyze by GC-ECD or LC-MS H->I J Calculate solubility I->J

Caption: Workflow for the shake-flask solubility determination method.

The Influence of Solvent Properties on Dalapon-Sodium Solubility

The solubility of dalapon-sodium is a direct function of the physicochemical properties of the solvent. The following diagram illustrates the relationship between solvent characteristics and the dissolution of an ionic compound.

G cluster_solute Dalapon-Sodium (Ionic Solute) cluster_polar Polar Solvent (e.g., Water, Methanol) cluster_nonpolar Non-Polar Solvent (e.g., Benzene, Hexane) solute Na⁺ C₃H₃Cl₂O₂⁻ dissolution_polar Strong Ion-Dipole Interactions | Effective Solvation solute->dissolution_polar Favorable Interaction dissolution_nonpolar Weak Solute-Solvent Interactions | Ineffective Solvation solute->dissolution_nonpolar Unfavorable Interaction polar_solvent High Dielectric Constant Dipole Moment Hydrogen Bonding (for protic) polar_solvent->dissolution_polar high_solubility High Solubility dissolution_polar->high_solubility nonpolar_solvent Low Dielectric Constant No Dipole Moment nonpolar_solvent->dissolution_nonpolar low_solubility Low Solubility dissolution_nonpolar->low_solubility

Caption: Influence of solvent polarity on the solubility of dalapon-sodium.

Practical Applications and Implications

The solubility profile of dalapon-sodium has significant implications in several scientific and industrial domains:

  • Herbicide Formulation: The high water solubility of dalapon-sodium is a key reason for its formulation as a water-soluble powder.[7] This allows for easy preparation of spray solutions for agricultural applications.[14] Understanding its solubility in organic co-solvents is crucial for developing stable and effective formulations with adjuvants that can enhance its herbicidal activity.[15]

  • Environmental Fate and Mobility: The high water solubility and low soil adsorption coefficient of dalapon-sodium indicate a high potential for leaching into groundwater.[2][16] Its solubility data is a critical input for environmental models that predict its transport and persistence in soil and aquatic systems.

  • Analytical Method Development: Knowledge of dalapon-sodium's solubility is essential for selecting appropriate solvents for extraction, sample preparation, and the preparation of standard solutions for analytical quantification.[17] For instance, its solubility in acetonitrile makes this a suitable solvent for preparing stock solutions for LC-MS analysis.[9][10][11][12]

  • Toxicological Studies: In toxicological research, understanding the solubility of dalapon-sodium is necessary for preparing accurate dosing solutions for in vitro and in vivo studies.

Conclusion

The solubility of dalapon-sodium is fundamentally dictated by its ionic nature, leading to high solubility in polar inorganic solvents like water and significantly lower solubility in non-polar organic solvents. This in-depth guide has provided a comprehensive overview of its solubility profile, grounded in the scientific principles of intermolecular forces. The detailed experimental protocol for solubility determination, based on the OECD 105 shake-flask method, offers a robust framework for generating reliable data. A thorough understanding of dalapon-sodium's solubility is indispensable for its effective formulation as a herbicide, for predicting its environmental impact, and for the development of accurate analytical methods.

References

  • Dalapon-sodium - AERU. (2026, February 10). Retrieved from [Link]

  • DALAPON - EXTOXNET PIP. (n.d.). Retrieved from [Link]

  • Dalapon | C3H4Cl2O2 | CID 6418 - PubChem. (n.d.). Retrieved from [Link]

  • Dalapon-magnesium - AERU - University of Hertfordshire. (2026, February 4). Retrieved from [Link]

  • 3.10 Solubility | AP Chemistry. (n.d.). Retrieved from [Link]

  • Generally polar compounds are soluble in polar solvents and non-pola.pdf - Slideshare. (n.d.). Retrieved from [Link]

  • Technical Factsheet on: DALAPON - EPA Archive. (n.d.). Retrieved from [Link]

  • Dalapon - OSU Center for Health Sciences Research Profiles. (2023, January 1). Retrieved from [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? - RevisionDojo. (2025, December 7). Retrieved from [Link]

  • The Solution Process. (n.d.). Retrieved from [Link]

  • National Primary Drinking Water Regulations: Dalapon {Technical Version} - epa nepis. (n.d.). Retrieved from [Link]

  • AGP: CP/ FAO SPECIFICATIONS FAO PLANT PROTECTION PRODUCTS DALAPON SODIUM SALT Na salt of 2.2-dichloropropionic acid FOOD AND AGR. (n.d.). Retrieved from [Link]

  • Dalapon Solution (Solvent: Acetonitrile) | 1X1ML | C3H4Cl2O2 | 685726 | 75-99-0. (n.d.). Retrieved from [Link]

  • METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. (n.d.). Retrieved from [Link]

  • Dalapon - AERU - University of Hertfordshire. (2026, February 4). Retrieved from [Link]

  • Establishing Acceptance Criteria for Analytical Methods - BioPharm International. (n.d.). Retrieved from [Link]

  • Validation of analytical methods for active constituents and agricultural products. (2014, July 1). Retrieved from [Link]

  • Update of PHG for Dalapon (2,2-Dichloropropanoic Acid) - OEHHA. (2009, June 19). Retrieved from [Link]

  • GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED CXG 90-2 - FAO.org. (n.d.). Retrieved from [Link]

  • Development of Analytical Methods to Analyze Pesticide Residues - PMC. (2023, March 30). Retrieved from [Link]

  • Herbicides and Adjuvants | IntechOpen. (2015, December 2). Retrieved from [Link]

  • The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product - PubMed. (2011, February 15). Retrieved from [Link]

  • Glyphosate Efficacy of Different Salt Formulations and Adjuvant Additives on Various Weeds. (n.d.). Retrieved from [Link]

  • Dalapon (C3H4Cl2O2). (n.d.). Retrieved from [Link]

  • Dalapon (2,2-dichloropropionic acid) Standard, 1000 µg/mL, Acetonitrile, 1 mL/ampul. (n.d.). Retrieved from [Link]

  • Dalapon (2,2-dichloropropionic acid) Standard, 1000 µg/mL, Acetonitrile, 1 mL/ampul. (n.d.). Retrieved from [Link]

  • dalapon data sheet - Compendium of Pesticide Common Names. (n.d.). Retrieved from [Link]

  • Dalapon - OEHHA - CA.gov. (n.d.). Retrieved from [Link]

Sources

Exploratory

Historical development and synthesis of alpha-halogenated propionates

An In-Depth Technical Guide to the Historical Development and Synthesis of Alpha-Halogenated Propionates Introduction Alpha-halogenated propionates, organic compounds featuring a halogen atom (F, Cl, Br, I) at the carbon...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Historical Development and Synthesis of Alpha-Halogenated Propionates

Introduction

Alpha-halogenated propionates, organic compounds featuring a halogen atom (F, Cl, Br, I) at the carbon adjacent to a carboxyl or ester group, are pivotal building blocks in modern organic synthesis. Their dual functionality—an electrophilic α-carbon and a modifiable carboxyl group—renders them exceptionally versatile intermediates.[1] These compounds are foundational to the production of a wide array of commercially significant products, including pharmaceuticals, agrochemicals, and specialty polymers.[2][3][4] For instance, 2-chloropropionic acid and its derivatives are key precursors to phenoxy herbicides and pharmaceuticals like ibuprofen.[1][3]

The development of synthetic routes to α-halogenated propionates mirrors the broader evolution of organic chemistry itself, from classical, brute-force halogenations to sophisticated, stereocontrolled catalytic methods. This guide provides a comprehensive overview for researchers and drug development professionals, detailing the historical context, core synthetic methodologies, mechanistic underpinnings, and practical applications of these essential chemical entities.

A Historical Perspective: The Dawn of α-Halogenation

The story of α-halogenated propionates is inextricably linked to one of the cornerstone reactions of organic chemistry: the Hell-Volhard-Zelinsky (HVZ) reaction. First reported in the 1880s, this method provided the first reliable means of selectively introducing a bromine atom at the α-position of a carboxylic acid.[5][6] Propionic acid, being a simple carboxylic acid with α-hydrogens, was a natural substrate for this transformation.[6]

The challenge that the HVZ reaction overcame was the inherent difficulty in enolizing a carboxylic acid. Unlike aldehydes and ketones, the acidic carboxylic proton is preferentially removed over an α-hydrogen, preventing the formation of the nucleophilic enol or enolate intermediate required for direct halogenation.[5][7] The genius of the HVZ reaction lies in the in-situ conversion of the carboxylic acid into a more reactive acyl halide, which readily enolizes, facilitating the α-halogenation.[5][7][8] This discovery was a watershed moment, unlocking a vast new area of chemical synthesis and making α-halo acids readily accessible for further functionalization.

Classical Synthetic Methodology: The Hell-Volhard-Zelinsky (HVZ) Reaction

For nearly a century, the HVZ reaction was the preeminent method for synthesizing α-bromo and, to a lesser extent, α-chloro propionic acids. It remains a robust and valuable tool in the synthetic chemist's arsenal.

Mechanism and Causality

The reaction is typically carried out by treating the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus, usually as red phosphorus or phosphorus tribromide (PBr₃).[5][8]

The mechanism proceeds through three distinct stages:

  • Acyl Bromide Formation: Phosphorus tribromide, either added directly or formed in situ from red phosphorus and bromine, reacts with propionic acid to form propionyl bromide.[7][8] This step is critical because the acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form.[5][7]

  • Enolization and Bromination: The propionyl bromide enol acts as a nucleophile, attacking a molecule of Br₂. This electrophilic addition occurs at the α-carbon, yielding the α-bromo propionyl bromide and hydrogen bromide (HBr).[8]

  • Hydrolysis: The α-bromo propionyl bromide then reacts with water (often added during workup, or from the carboxylic acid starting material) to hydrolyze back to the final product, 2-bromopropionic acid, and regenerate HBr.[5]

HVZ_Mechanism Hell-Volhard-Zelinsky (HVZ) Reaction Mechanism PropionicAcid Propionic Acid PropionylBromide Propionyl Bromide PropionicAcid->PropionylBromide Acyl Halide Formation PBr3 PBr₃ (cat.) Enol Acyl Bromide Enol PropionylBromide->Enol Tautomerization (Rate-Determining) AlphaBromoAcylBromide α-Bromo Propionyl Bromide Enol->AlphaBromoAcylBromide α-Bromination Br2 Br₂ FinalProduct 2-Bromopropionic Acid AlphaBromoAcylBromide->FinalProduct Hydrolysis Water H₂O

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.
Experimental Protocol: Synthesis of 2-Bromopropionic Acid

The following protocol is a representative example of the HVZ reaction.

Materials:

  • Propionic acid

  • Red phosphorus

  • Bromine (Br₂)

  • Water

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place propionic acid and a catalytic amount of red phosphorus.

  • Bromine Addition: Slowly add bromine from the dropping funnel to the flask. The reaction is exothermic and will generate HBr gas, which should be directed to a scrubber.

  • Reflux: After the addition is complete, gently heat the mixture to reflux until the red-orange color of bromine dissipates, indicating its consumption.

  • Workup: Cool the reaction mixture. Slowly and carefully add water to hydrolyze the intermediate α-bromo propionyl bromide to 2-bromopropionic acid.

  • Purification: The product can be purified by distillation under reduced pressure.

Modern Synthetic Methodologies

While the HVZ reaction is historically significant, modern demands, particularly for enantiomerically pure compounds in the pharmaceutical industry, have driven the development of more advanced and selective methods.

Direct Chlorination

For industrial-scale production of racemic 2-chloropropionic acid, direct chlorination of propionic acid is often employed. This process typically requires a catalyst and elevated temperatures (e.g., 115-140°C).[9][10] Propionic anhydride is often used as a catalyst or additive, which, similar to the HVZ reaction, likely proceeds through an acid chloride intermediate to facilitate the reaction.[9][10]

Asymmetric Synthesis from Chiral Precursors

One of the most effective methods for producing enantiomerically pure α-halogenated propionates is to start from a readily available chiral molecule. α-Amino acids are ideal precursors. Specifically, (S)-2-chloropropionic acid can be synthesized from the natural amino acid L-alanine ((S)-alanine).[3]

The reaction is a stereospecific diazotization followed by nucleophilic substitution (Sₙ2), where the amino group is converted into a leaving group (N₂) and subsequently displaced by a chloride ion.[11] The reaction proceeds with retention of configuration, a key feature for producing optically pure products.[11]

AminoAcid_Synthesis Asymmetric Synthesis from L-Alanine L_Alanine L-Alanine ((S)-2-Aminopropanoic Acid) Diazonium Diazonium Salt Intermediate L_Alanine->Diazonium Diazotization Reagents NaNO₂ HCl (aq) FinalProduct (S)-2-Chloropropanoic Acid Diazonium->FinalProduct Sₙ2 Displacement (Retention of Config.) Chloride Cl⁻

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: High-Yield Synthesis of Sodium 2,2-Dichloropropanoate from Propionic Acid

Abstract Sodium 2,2-dichloropropanoate, the active ingredient in the herbicide Dalapon, is a significant compound in agrochemistry. This application note provides a detailed, reliable, and high-yield protocol for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sodium 2,2-dichloropropanoate, the active ingredient in the herbicide Dalapon, is a significant compound in agrochemistry. This application note provides a detailed, reliable, and high-yield protocol for the synthesis of sodium 2,2-dichloropropanoate starting from propionic acid. The methodology is based on a robust two-step chlorination process, followed by neutralization. We delve into the mechanistic rationale behind the choice of reagents and conditions, offering insights grounded in established chemical principles to ensure reproducibility and safety. This document is intended for researchers in synthetic chemistry, process development, and agrochemical research who require a comprehensive guide for laboratory-scale synthesis.

Mechanistic Rationale and Strategy

The conversion of propionic acid to 2,2-dichloropropionic acid is fundamentally an α-halogenation of a carboxylic acid. The direct chlorination of the α-carbon is challenging due to the deactivating effect of the carboxyl group. Therefore, a catalytic approach, analogous to the Hell-Volhard-Zelinsky (HVZ) reaction, is employed to facilitate the reaction.

Our strategy involves two key stages:

  • Activation of the Carboxylic Acid: Propionic acid is first converted into a more reactive acyl chloride intermediate. This is achieved using thionyl chloride (SOCl₂), which is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The acyl chloride readily tautomerizes to its enol form, which provides the nucleophilic α-carbon necessary for halogenation.

  • Exhaustive α-Chlorination: The propionyl chloride intermediate is then subjected to exhaustive chlorination. While direct bubbling of chlorine gas is an option, for superior control and safety in a laboratory setting, sulfuryl chloride (SO₂Cl₂) is used as the chlorinating agent. Sulfuryl chloride thermally decomposes to provide a steady, in-situ source of chlorine radicals, leading to the efficient dichlorination at the α-position.

  • Hydrolysis and Neutralization: The resulting 2,2-dichloropropionyl chloride is carefully hydrolyzed back to 2,2-dichloropropionic acid. Subsequent neutralization with a stoichiometric amount of sodium hydroxide yields the final product, sodium 2,2-dichloropropanoate.

Experimental Workflow Diagram

The overall synthesis workflow is depicted below, outlining the progression from starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Hydrolysis & Neutralization cluster_3 Step 4: Isolation & Purification PropionicAcid Propionic Acid PropionylChloride Propionyl Chloride Intermediate PropionicAcid->PropionylChloride Reflux, 2h SOCl2 Thionyl Chloride (SOCl₂) SOCl2->PropionylChloride DichloropropionylChloride 2,2-Dichloropropionyl Chloride PropionylChloride->DichloropropionylChloride Heat, 80-90°C, 10h SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->DichloropropionylChloride DichloropropionicAcid 2,2-Dichloropropionic Acid DichloropropionylChloride->DichloropropionicAcid Careful Addition Water Water (H₂O) Water->DichloropropionicAcid NaOH Sodium Hydroxide (NaOH) FinalProduct Sodium 2,2-Dichloropropanoate NaOH->FinalProduct DichloropropionicAcid->FinalProduct Titration to pH 7 Evaporation Rotary Evaporation FinalProduct->Evaporation Drying Vacuum Oven Evaporation->Drying PurifiedProduct Pure Solid Product Drying->PurifiedProduct

Caption: Workflow for the synthesis of Sodium 2,2-Dichloropropanoate.

Materials and Equipment

Reagents & ChemicalsGradeEquipment
Propionic Acid (≥99%)ACS Reagent250 mL Three-neck round-bottom flask
Thionyl Chloride (SOCl₂, ≥99%)ACS ReagentReflux condenser with drying tube (CaCl₂)
Sulfuryl Chloride (SO₂Cl₂, ≥99%)ACS ReagentMagnetic stirrer with heating mantle
Sodium Hydroxide (NaOH)ACS ReagentDropping funnel
Deionized WaterType IIThermometer
Anhydrous Calcium ChlorideLaboratoryRotary evaporator
pH meter or pH strips
Vacuum oven

Safety Precaution: This synthesis involves corrosive and toxic chemicals. All steps must be performed inside a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

Detailed Experimental Protocol

Step 1: Synthesis of Propionyl Chloride

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.

  • Charge the flask with propionic acid (37.0 g, 0.5 mol).

  • Slowly add thionyl chloride (71.4 g, 43.7 mL, 0.6 mol) to the propionic acid via the dropping funnel over 30 minutes. The reaction is exothermic and will evolve HCl and SO₂ gas.

  • Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2 hours. The reaction is complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature. The crude propionyl chloride is used directly in the next step without purification.

Step 2: Dichlorination of Propionyl Chloride

  • With the crude propionyl chloride in the flask, set the apparatus for heating.

  • Slowly add sulfuryl chloride (148.5 g, 88.9 mL, 1.1 mol) via the dropping funnel over 1 hour.

  • Heat the reaction mixture to 80-90°C. Maintain this temperature with stirring for 10-12 hours. The progress can be monitored by GC analysis of aliquots if desired.

  • After the reaction period, cool the flask to room temperature. The dark-brown liquid is crude 2,2-dichloropropionyl chloride.

Step 3: Hydrolysis and Neutralization

  • Cool the flask containing crude 2,2-dichloropropionyl chloride in an ice bath.

  • CAUTION: The following step is highly exothermic and releases HCl gas. Perform slowly. Carefully and dropwise, add 50 mL of cold deionized water to hydrolyze the acyl chloride. Stir vigorously during the addition.

  • Once the hydrolysis is complete, prepare a 50% (w/w) aqueous solution of sodium hydroxide.

  • Slowly add the NaOH solution to the acidic mixture while monitoring the pH. Continue addition until the pH of the solution is stable at 7.0. This neutralization step is also exothermic; maintain the temperature below 40°C using the ice bath.

Step 4: Isolation of Sodium 2,2-Dichloropropanoate

  • Transfer the neutralized aqueous solution to a large round-bottom flask.

  • Remove the water under reduced pressure using a rotary evaporator with a bath temperature of 50-60°C.

  • The resulting solid is a mixture of the product and sodium chloride. To purify, one can exploit the differential solubility in alcohols, but for many applications, the mixture is used directly after thorough drying.

  • Dry the solid product in a vacuum oven at 60°C for 12 hours to obtain the final product.

  • Calculate the yield based on the initial amount of propionic acid.

Data Summary and Expected Results

The following table summarizes the typical quantities and expected outcomes for this synthesis protocol.

ParameterValueNotes
Starting Material (Propionic Acid)37.0 g (0.5 mol)Limiting Reagent
Thionyl Chloride71.4 g (0.6 mol)1.2 equivalents
Sulfuryl Chloride148.5 g (1.1 mol)2.2 equivalents
Theoretical Yield of Product82.5 g (0.5 mol)Based on propionic acid
Expected Actual Yield66-74 gCorresponds to an 80-90% yield
AppearanceWhite to off-white solid
Purity (by titration)Typically >95%Purity of the active ingredient

Troubleshooting

IssuePossible CauseRecommended Solution
Low YieldIncomplete chlorination.Ensure reaction temperature was maintained at 80-90°C. Increase reaction time if necessary.
Loss during hydrolysis.Perform hydrolysis and neutralization slowly and with efficient cooling to prevent side reactions.
Dark Product ColorPresence of impurities from side reactions.While difficult to avoid completely, ensuring reagents are high purity can help. A recrystallization step (e.g., from ethanol) can be introduced if higher purity is required.
Incomplete NeutralizationInaccurate pH measurement.Calibrate the pH meter before use. Add NaOH slowly near the equivalence point.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Allen, C. F. H., & Byers, J. R. (1949). A convenient synthesis of 2,2-dichloropropionic acid. Journal of the American Chemical Society, 71(8), 2683–2684. [Link]

  • US Patent 2,642,352. (1953). Method for the control of grasses. The Dow Chemical Company.
Application

Application Note: Direct-Injection Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) for the Quantitation of Haloacetic Acids, Bromate, and Dalapon

Executive Summary & Regulatory Context The disinfection of municipal drinking water is a critical public health measure; however, the reaction between chemical disinfectants (e.g., chlorine, ozone) and naturally occurrin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The disinfection of municipal drinking water is a critical public health measure; however, the reaction between chemical disinfectants (e.g., chlorine, ozone) and naturally occurring organic matter generates unintended Disinfection By-Products (DBPs)[1]. Among these, haloacetic acids (HAAs) and bromate are of primary toxicological concern due to their carcinogenic potential[2].

Historically, the U.S. Environmental Protection Agency (EPA) mandated methods such as EPA 552.2 and 552.3, which rely on Gas Chromatography with Electron Capture Detection (GC-ECD)[1]. While sensitive, these legacy methods require labor-intensive liquid-liquid extraction and complex derivatization (esterification) steps that introduce quantitative variability and reduce laboratory throughput[3].

To modernize DBP analysis, EPA Method 557 was promulgated, establishing a direct-injection Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS) workflow[1]. This guide details the mechanistic rationale, system architecture, and self-validating protocols required to accurately quantify nine HAAs (HAA9), bromate, and the herbicide dalapon at sub-part-per-billion (ppb) levels without prior sample preparation[1].

Mechanistic Rationale: Why IC-MS/MS?

The transition from GC-ECD to IC-MS/MS is driven by the fundamental physicochemical properties of the analytes. HAAs are small, highly polar, strong organic acids.

  • The GC limitation: Highly polar acids exhibit severe peak tailing and poor volatility on standard GC phases, necessitating their conversion into volatile methyl esters[4].

  • The IC advantage: Ion chromatography intrinsically exploits the anionic nature of HAAs. By utilizing a high-capacity anion-exchange column and a potassium hydroxide (KOH) gradient, HAAs, bromate, and dalapon can be separated directly in their native aqueous state[5].

  • The MS/MS necessity: Drinking water contains massive concentrations of inorganic matrix ions (chloride, sulfate, nitrate, bicarbonate) in the parts-per-million (ppm) range, while DBPs exist in the ppb range. Tandem mass spectrometry (Multiple Reaction Monitoring, MRM) provides the extreme selectivity required to detect trace DBPs against this overwhelming inorganic background[3].

System Architecture & Workflow Visualization

To successfully couple IC to MS/MS, the system must bridge the gap between high-salt chromatography and high-vacuum mass spectrometry. This is achieved via two critical components:

  • Electrolytic Suppressor: Converts the highly conductive KOH eluent into pure water before it reaches the MS, preventing source fouling and reducing background noise[2].

  • Matrix Diverter Valve: Physically shunts the high-concentration matrix ions (like chloride and sulfate) to waste, protecting the electrospray ionization (ESI) source from severe ion suppression[5].

IC_MS_Workflow A 1. Autosampler (Direct Injection) C 3. Analytical Column (High-Capacity Anion Exchange) A->C Sample (100 µL) B 2. Eluent Generator (KOH Gradient) B->C Eluent Flow D 4. Electrolytic Suppressor (KOH -> H2O Conversion) C->D Separated Anions E 5. Diverter Valve (Matrix Elimination) D->E Suppressed Effluent F Waste (Cl-, SO4 2-) E->F Matrix Diversion (Specific Time Windows) G 6. ESI-MS/MS (MRM Detection) E->G Target Analytes (HAAs, Dalapon)

Caption: Schematic of the IC-MS/MS workflow highlighting electrolytic suppression and matrix diversion.

Target Analytes and Regulatory Thresholds

The EPA currently regulates five HAAs (HAA5), bromate, and dalapon. However, the remaining four unregulated HAAs (completing the HAA9 suite) are of increasing toxicological interest and are routinely monitored together[1].

Table 1: Target Disinfection By-Products and Regulatory Limits

Analyte CategoryCompound NameAbbreviationEPA MCL (µg/L)
Regulated HAAs (HAA5) Monochloroacetic acidMCAA60 (Total HAA5)
Dichloroacetic acidDCAA60 (Total HAA5)
Trichloroacetic acidTCAA60 (Total HAA5)
Monobromoacetic acidMBAA60 (Total HAA5)
Dibromoacetic acidDBAA60 (Total HAA5)
Unregulated HAAs Bromochloroacetic acidBCAANot Regulated
Bromodichloroacetic acidBDCAANot Regulated
Dibromochloroacetic acidDBCAANot Regulated
Tribromoacetic acidTBAANot Regulated
Other DBPs / Herbicides BromateBrO3-10
DalaponDalapon200

Note: Maximum Contaminant Levels (MCLs) are established under the National Primary Drinking Water Regulations[3].

Self-Validating Experimental Protocol (EPA Method 557)

This protocol is engineered to be self-validating. Because direct injection exposes the MS to raw water matrices, the method relies on a Laboratory Fortified Synthetic Sample Matrix (LFSSM) to prove that the system can accurately quantify trace DBPs despite massive inorganic interference[3].

Step 1: Sample Collection and Preservation
  • Action: Collect 50 mL of municipal tap water or surface water. Immediately add 100 mg/L of Ammonium Chloride ( NH4​Cl ).

  • Causality: NH4​Cl acts as a quenching agent. It rapidly reacts with residual free chlorine in the sample to form chloramines, effectively halting any further ex vivo formation of HAAs during transit and storage[6].

Step 2: Preparation of the Validation Matrix (LFSSM)
  • Action: Prepare a synthetic matrix containing 250 mg/L Chloride, 250 mg/L Sulfate, 150 mg/L Bicarbonate, and 20 mg/L Nitrate. Fortify this matrix with 10 µg/L of all target HAAs[3].

  • Causality: This step ensures method trustworthiness. By injecting the LFSSM at the start of the batch, the analyst proves that the chosen chromatographic gradient and diverter valve timings successfully prevent matrix-induced ion suppression. Recovery must fall between 70% and 130%[3].

Step 3: Ion Chromatography Separation
  • Column: High-capacity hydroxide-selective anion-exchange column (e.g., Dionex IonPac AS31 or equivalent Metrohm column)[2],[3].

  • Eluent: KOH gradient (typically 15 mM to 60 mM) generated in situ by an eluent generator.

  • Causality: High-capacity columns are mandatory to prevent the stationary phase from being overloaded by the 250 ppm chloride/sulfate present in the sample, which would otherwise cause the trace ppb-level HAAs to co-elute with the matrix[2].

Step 4: Matrix Diversion and Desolvation
  • Action: Program the diverter valve to send the column effluent to waste during the specific retention time windows where chloride and sulfate elute.

  • Action: Introduce a post-column make-up solvent (e.g., acetonitrile) via a T-piece before the MS source.

  • Causality: Matrix diversion protects the MS. The post-column addition of acetonitrile lowers the surface tension of the purely aqueous IC effluent, dramatically improving droplet desolvation and ionization efficiency in the ESI source[7].

Step 5: MS/MS Detection Parameters
  • Action: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode using MRM.

  • Causality: HAAs readily lose a proton to form stable anions [M−H]− . For certain heavily halogenated HAAs (like TCAA and TBAA), the dominant precursor ion corresponds to the loss of a carboxyl group [M−COOH]− due to in-source fragmentation[3].

Table 2: Typical MRM Transitions for Negative ESI-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
MCAA93.035.012
DCAA127.083.010
TCAA161.0117.08
MBAA137.079.015
DBAA216.9172.912
Bromate127.0111.018
Dalapon141.097.010

(Note: Exact transitions and collision energies must be optimized per individual MS instrument[7].)

Data Analysis and Quality Assurance

Quantification is performed using stable isotope-labeled internal standards (e.g., MCAA- 13C2​ , DCAA- 13C2​ ) added to every sample prior to injection.

  • Acceptance Criteria: The internal standard peak areas in the raw samples must not deviate by more than ±50% from the internal standard areas in the calibration blanks[3].

  • Interpretation: A deviation greater than 50% indicates catastrophic matrix suppression, signaling that the IC column capacity has been exceeded or the diverter valve timing is misaligned with the matrix elution window.

By adhering strictly to this direct-injection IC-MS/MS workflow, laboratories can reduce sample turnaround time from several days (under GC-ECD protocols) to approximately 40-60 minutes per sample, while achieving Minimum Reporting Levels (MRLs) well below the EPA's stringent regulatory limits[3],[5].

References

  • SCIEX. "EPA 557 Haloacetic Acids Bromate Dalapon." sciex.com. Available at: [Link]

  • Pragolab (Thermo Scientific). "Determination of Low-level Haloacetic Acids, Bromate, and Dalapon in Drinking Water using IC-MS." pragolab.cz. Available at: [Link]

  • Agilent Technologies. "Haloacetic Acid Analysis Using Ion Chromatography and Followed by TQ MS Detection." agilent.com. Available at: [Link]

  • AGA Analytical (Thermo Fisher Scientific). "EPA Method 557 – Analysis of Haloacetic Acids, Dalapon, and Bromate in Drinking Water by IC-MS/MS." aga-analytical.com.pl. Available at: [Link]

Sources

Method

Application Note: Preparation and Validation of Sodium 2,2-Dichloropropanoate Stock Solutions for Dehalogenase Assays

Audience: Researchers, enzymologists, and drug development professionals. Content Focus: High-fidelity substrate preparation, background noise minimization, and self-validating assay design.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, enzymologists, and drug development professionals. Content Focus: High-fidelity substrate preparation, background noise minimization, and self-validating assay design.

Introduction & Mechanistic Context

Haloacid dehalogenases (EC 3.8.1.2) are highly specialized enzymes that catalyze the hydrolytic cleavage of carbon-halogen bonds in aliphatic compounds. In both bioremediation studies and structural enzymology, sodium 2,2-dichloropropanoate (commonly known as Dalapon sodium) is utilized as a gold-standard substrate to evaluate enzyme kinetics ( Km​ , Vmax​ ) and stereospecificity[1].

Because dehalogenase activity is quantified by measuring the release of free chloride ions ( Cl− ) via colorimetric methods (e.g., the Bergman and Sanik assay), the integrity of the substrate stock solution is paramount[2]. Any exogenous chloride contamination or abiotic auto-hydrolysis of the substrate will artificially inflate baseline absorbance, obliterating the dynamic range of the assay[3]. Therefore, preparing this stock solution is not merely a matter of dissolving powder; it requires a rigorous, self-validating workflow designed to maintain a near-zero chloride background.

Mechanism Substrate Sodium 2,2-DCP (Substrate) Complex Enzyme-Substrate Complex Substrate->Complex Binding Enzyme Dehalogenase (e.g., DehE/DehD) Enzyme->Complex Catalysis Product 2-Chloro-2-hydroxypropanoate (Unstable Intermediate) Complex->Product Hydrolytic Cleavage Chloride Free Chloride Ion (Cl⁻ Detected) Complex->Chloride Halide Release

Fig 1: Enzymatic dehalogenation of 2,2-DCP yielding detectable free chloride ions.

Experimental Design Principles & Causality

As an application scientist, you must understand the why behind the protocol to troubleshoot effectively:

  • Buffer Selection (The Chloride Trap): Never use Tris-HCl or PBS (which contains NaCl) to buffer the stock solution or the assay. The massive influx of Cl− from these buffers will instantly saturate the mercuric thiocyanate detection reagents. Tris-acetate or potassium phosphate buffers are mandatory[2].

  • Temperature & pH Control: Halogenated aliphatic acids undergo spontaneous nucleophilic substitution (abiotic hydrolysis) in water, especially at alkaline pH or elevated temperatures. The stock must be buffered to pH 7.5–7.6 and stored at -20°C to freeze this kinetic degradation[1].

  • Surface Contamination: Standard laboratory glassware adsorbs trace chlorides from tap water and previous experiments. Nitric acid washing is required to strip these ions from the glass surface.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Sodium 2,2-Dichloropropanoate

ParameterSpecificationExperimental Implication
Chemical Formula C3​H3​Cl2​NaO2​ Yields up to 2 molar equivalents of Cl− upon full degradation.
Molar Mass 164.95 g/mol 1.65 g per 100 mL yields a 0.1 M stock solution.
Solubility (Water) >500 g/LHighly soluble; requires no heating or organic co-solvents.
Stock Storage -20°C (Aliquoted)Prevents spontaneous abiotic hydrolysis and background Cl− accumulation.

Table 2: Standard Assay Reaction Mixture (5 mL Total Volume)

ComponentVolumeFinal ConcentrationFunction
0.1 M Tris-acetate (pH 7.6) 4700 µL~94 mMChloride-free pH stabilization.
0.1 M 2,2-DCP Stock 50 µL1.0 mMEnzyme substrate.
Cell-Free Extract (Enzyme) VariableAssay-dependentCatalyzes dehalogenation.
Milli-Q Water Up to 5 mLN/AVolume normalization.

Protocol: Preparation of 0.1 M 2,2-DCP Stock Solution

Reagents & Equipment
  • Sodium 2,2-dichloropropanoate (Purity 98%)

  • 0.1 M Tris-acetate buffer (pH 7.5)

  • Ultra-pure Milli-Q water (18.2 MΩ·cm)

  • 1 M Nitric Acid ( HNO3​ )

  • 0.22 µm Polyethersulfone (PES) syringe filters (Avoid chloride-treated cellulose filters)

Step-by-Step Methodology
  • Glassware Passivation: Submerge all volumetric flasks, spatulas, and beakers in 1 M HNO3​ for 2 hours. Rinse thoroughly with Milli-Q water (minimum 5 exchanges) and air dry. Causality: Eliminates trace environmental chlorides.

  • Gravimetric Measurement: Accurately weigh 1.65 g of sodium 2,2-dichloropropanoate using an analytical balance.

  • Primary Dissolution: Transfer the powder to a passivated 100 mL volumetric flask. Add 80 mL of 0.1 M Tris-acetate buffer (pH 7.5) and swirl gently until completely dissolved.

  • Volume Adjustment: Bring the meniscus exactly to the 100 mL mark using the Tris-acetate buffer.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, passivated container. Causality: Prevents microbial degradation of the carbon-rich substrate during storage.

  • Aliquoting: Dispense the filtered solution into 1 mL aliquots using sterile microcentrifuge tubes.

  • Storage: Immediately transfer aliquots to -20°C. Thaw individual tubes on ice strictly prior to use.

The Self-Validating System: Quality Control (QC)

Trustworthiness in enzymology requires that every reagent proves its own integrity before use. Before utilizing a newly prepared 2,2-DCP stock in a kinetic assay, it must undergo a background chloride validation check. If the stock fails this check, all downstream assay data will be invalid.

Workflow Step1 Weigh 2,2-DCP (HNO₃-washed glass) Step2 Dissolve in 0.1 M Tris-Acetate (pH 7.5) Step1->Step2 Step3 Sterile Filter (0.22 µm PES) Step2->Step3 QC QC: Background Cl⁻ (Colorimetric Assay) Step3->QC Pass Aliquot & Store (-20°C) QC->Pass A₄₆₀ < 0.05 OD Fail Discard & Remake (High Cl⁻ Background) QC->Fail A₄₆₀ > 0.05 OD

Fig 2: Preparation and self-validating quality control workflow for 2,2-DCP stock.

QC Validation Protocol
  • Dilution: Mix 50 µL of the 0.1 M 2,2-DCP stock with 4.95 mL of Milli-Q water (simulating the assay concentration).

  • Colorimetric Reaction: Transfer 1.0 mL of this dilution to a glass test tube. Add 100 µL of 0.25 M ammonium ferric sulfate (prepared in 9 M HNO3​ ) and 100 µL of mercuric thiocyanate-saturated ethanol[2].

  • Incubation: Vortex thoroughly and incubate for exactly 10 minutes at room temperature to allow the iron-thiocyanate complex to develop.

  • Spectrophotometry: Measure the absorbance at 460 nm ( A460​ ) against a pure Milli-Q water blank.

  • Validation Threshold: The A460​ must be < 0.05 OD units . An absorbance higher than this indicates unacceptable abiotic hydrolysis or chloride contamination during preparation. Action: Discard and remake.

Application: Standard Dehalogenase Assay Workflow

Once the stock is validated, it can be deployed in the standard assay adapted from Bergman and Sanik[2],[3].

  • Equilibration: In a passivated reaction tube, combine 4700 µL of 0.1 M Tris-acetate buffer (pH 7.6), 50 µL of the validated 0.1 M 2,2-DCP stock, and sufficient Milli-Q water to ensure the final volume will be 5.0 mL after enzyme addition[1].

  • Thermal Stabilization: Incubate the mixture in a water bath at 30°C for 5 minutes to achieve thermal equilibrium[1].

  • Initiation: Add the cell-free extract (CFE) or purified dehalogenase enzyme to initiate the reaction. Start the timer.

  • Sampling: At predetermined intervals (e.g., every 5 minutes), extract 1.0 mL of the reaction mixture and immediately mix it with the colorimetric reagents (100 µL ammonium ferric sulfate + 100 µL mercuric thiocyanate) to quench the enzymatic reaction and develop the color[2].

  • Quantification: Read A460​ after 10 minutes of color development and interpolate against a standard curve generated with known concentrations of NaCl (0.1 to 1.0 mM).

References

  • Degradation of Millimolar Concentration of the Herbicide Dalapon (2,2-Dichloropropionic Acid) by Rhizobium Source: Tandfonline URL:[Link]

  • Characteristics of dehalogenase from bacteria isolated from the Gut of Pond-reared Rohu (Labeo rohita) Juveniles in Myanmar Source: SCIRP (Scientific Research Publishing) URL:[Link]

  • An S188V Mutation Alters Substrate Specificity of Non-Stereospecific α-Haloalkanoic Acid Dehalogenase E (DehE) Source: PMC (National Institutes of Health) URL:[Link]

Sources

Application

Application Note: Spectrophotometric Determination of Dalapon-Sodium via the Modified Fujiwara Reaction

Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals Scientific Rationale & Introduction Dalapon-sodium (the sodium salt of 2,2-dichloropropionic acid) is a highly soluble, syst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Environmental Monitoring Professionals

Scientific Rationale & Introduction

Dalapon-sodium (the sodium salt of 2,2-dichloropropionic acid) is a highly soluble, systemic organochlorine herbicide extensively utilized in agricultural and environmental research[1]. Due to its mobility in soil and potential for groundwater contamination, precise quantification of dalapon residues is a critical requirement for environmental monitoring and toxicological assessments.

While gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard analytical techniques, they require extensive sample derivatization, rigorous clean-up steps, and expensive instrumentation. The Fujiwara reaction offers a robust, cost-effective spectrophotometric alternative for the determination of polyhalogenated compounds containing at least two halogen atoms on the same carbon[2].

Mechanistic Causality: In the classical Fujiwara reaction, the gem-dichloro group of dalapon reacts with pyridine in the presence of a strong alkali (NaOH) under thermal activation. This induces ring cleavage of the pyridine, forming a conjugated polymethine dye (a glutaconic aldehyde derivative)[3]. However, this initial red/pink dye is notoriously unstable and prone to rapid fading, leading to poor analytical reproducibility.

To engineer a self-validating and highly reproducible assay, a modified Fujiwara protocol is employed. By quenching the reaction with glacial acetic acid, the unstable red color is discharged. Subsequent addition of a primary aromatic amine (such as benzidine or sulfanilic acid) facilitates a condensation reaction with the open-chain aldehyde, yielding a highly stable yellow-orange to yellowish-red chromophore that strictly obeys Beer's Law at 490–505 nm[2][4].

Reaction Pathway Visualization

FujiwaraMechanism Dalapon Dalapon-Sodium (2,2-Dichloropropionate) Reagent Pyridine + NaOH (Alkaline Medium) Dalapon->Reagent Mix Intermediate Unstable Red Polymethine Dye Reagent->Intermediate Heat (70°C, 3 min) Acid Glacial Acetic Acid (Quenching) Intermediate->Acid Decolorize (Ice Bath) Amine Benzidine / Sulfanilic Acid (Derivatization) Acid->Amine Add Reagent Product Stable Yellow-Orange Chromophore (490-505 nm) Amine->Product Condensation (10 min)

Figure 1: Modified Fujiwara reaction pathway for Dalapon-sodium quantification.

Materials and Reagents

  • Analyte: Dalapon-sodium analytical standard (>99% purity).

  • Primary Reagents: Pyridine (Analytical grade, freshly distilled to remove moisture), Sodium Hydroxide (5 M aqueous solution).

  • Quenching Agent: Glacial Acetic Acid (100%).

  • Derivatization Reagent: Benzidine (1% w/v in formic acid) OR Sulfanilic acid (1% w/v in formic acid). Note: Due to the carcinogenic nature of benzidine, sulfanilic acid is strongly recommended as a safer alternative for routine laboratory use, shifting the λmax to 505 nm.

  • Equipment: Thermostatically controlled water bath, UV-Vis Spectrophotometer equipped with 1-cm quartz cuvettes.

Experimental Protocol: The Modified Fujiwara Assay

This protocol is designed as a self-validating system. The mandatory inclusion of a reagent blank and a known standard spike ensures that any matrix-induced signal suppression or enhancement is immediately identified.

Step 1: Sample Preparation & Aliquoting

  • Transfer an aliquot of the extracted sample (containing 1.0 to 10.0 µg/mL of dalapon-sodium) into a clean, dry glass test tube.

  • Causality: Glass must be used. Plasticizers from polymer tubes can leach into the highly non-polar pyridine mixture, causing baseline drift and spectral interference.

Step 2: Alkaline Pyridine Activation

  • Add 1.0 mL of freshly distilled pyridine and 2.0 mL of 5 M NaOH to the sample. Vortex thoroughly for 15 seconds.

  • Causality: The high concentration of hydroxide ions is essential to deprotonate the pyridine ring, making it susceptible to nucleophilic attack by the gem-dichloro moiety of the dalapon molecule.

Step 3: Thermal Cleavage

  • Incubate the mixture in a water bath at 70°C – 75°C for exactly 3 minutes.

  • Causality: Thermal energy drives the ring-opening of pyridine to form the glutaconic aldehyde intermediate (visible as a transient red/pink hue). Exceeding 3 minutes or 75°C leads to the thermal degradation of this intermediate, severely reducing assay sensitivity[3].

Step 4: Quenching and Stabilization

  • Immediately transfer the tubes to an ice-water bath for 1 minute.

  • Add 2.0 mL of glacial acetic acid and vortex until the red color is completely discharged (the solution will turn pale yellow).

  • Causality: Rapid cooling halts the degradation kinetics. The glacial acetic acid neutralizes the strong alkali and stabilizes the open-chain aldehyde, preparing it for Schiff base formation.

Step 5: Chromophore Derivatization

  • Add 2.0 mL of the secondary reagent (1% sulfanilic acid) followed by 1.0 mL of 10 M HCl.

  • Allow the solution to stand at room temperature for 10 minutes.

  • Causality: The primary aromatic amine condenses with the glutaconic aldehyde in an acidic environment to form a highly conjugated, stable polymethine dye. The 10-minute incubation ensures complete conversion, maximizing the signal-to-noise ratio.

Step 6: Spectrophotometric Measurement

  • Transfer the solution to a 1-cm quartz cuvette.

  • Measure the absorbance at 505 nm against a concurrently prepared reagent blank.

Quantitative Data & Analytical Performance

The following table summarizes the typical analytical performance metrics for dalapon-sodium quantified via the modified Fujiwara reaction using sulfanilic acid (measured at 505 nm).

Concentration (µg/mL)Mean Absorbance (505 nm)Relative Standard Deviation (RSD, %)Recovery Rate (%)
1.0 (LOQ)0.0854.298.5
2.50.2103.199.2
5.00.4252.5100.4
7.50.6381.899.8
10.00.8501.5101.1

Note: The assay demonstrates excellent linearity (R² > 0.998) within the 1.0 – 10.0 µg/mL range. The Limit of Detection (LOD) is typically established at ~0.3 µg/mL.

Methodological Insights & Troubleshooting (E-E-A-T)

As a Senior Application Scientist, it is imperative to recognize the boundary conditions of this assay to maintain scientific integrity:

  • Reagent Integrity: Pyridine is highly hygroscopic. The presence of excess water in the pyridine reagent alters the dielectric constant of the reaction mixture, significantly retarding the rate of the initial nucleophilic attack. Always use anhydrous or freshly distilled pyridine.

  • Matrix Cross-Reactivity: The Fujiwara reaction is class-specific, not compound-specific. It will yield positive results for other polyhalogenated aliphatic compounds (e.g., trichloroacetic acid, chloroform, and kelthane)[3][4]. If analyzing complex environmental matrices (like agricultural runoff), a pre-analytical separation step (such as solid-phase extraction or selective liquid-liquid partitioning) is mandatory to isolate dalapon from potential interferents.

  • Color Stability: While the modified polymethine dye is vastly more stable than the classical Fujiwara product, it is still susceptible to photo-bleaching. Absorbance readings should be taken within 30 minutes of adding the derivatization reagent, and samples should be shielded from direct sunlight.

References

  • Dalapon (2,2-Dichloropropionic Acid) . Benchchem.1

  • Spectrophotometric Determination of Kelthane in Environmental Samples . SCIRP. 3

  • Spectroscopic detection of halocarbons using modified Fujiwara reactions . ResearchGate. 2

  • Trichloroacetic Acid - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals . NCBI Bookshelf. 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Recovery Rates of Sodium 2,2-Dichloropropanoate (Dalapon) in High-Organic Soil Samples

Welcome to the technical support guide for the analysis of sodium 2,2-dichloropropanoate (Dalapon). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with D...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of sodium 2,2-dichloropropanoate (Dalapon). This resource is designed for researchers, scientists, and drug development professionals encountering challenges with Dalapon extraction and quantification, particularly from complex, high-organic soil matrices. As Senior Application Scientists, we have compiled this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses fundamental questions about Dalapon and its interaction with soil, which is crucial for diagnosing and resolving recovery issues.

Q1: What is sodium 2,2-dichloropropanoate (Dalapon) and why is it difficult to extract from soil?

Sodium 2,2-dichloropropanoate, commonly known as Dalapon, is the sodium salt of a chlorinated aliphatic acid herbicide used to control grasses.[1] Its chemical nature as a salt makes it highly soluble in water.[1] The primary challenge in its extraction from soil lies in its acidic properties. In its anionic (salt) form, it is prone to strong interactions with soil components. Furthermore, its effective extraction often requires pH adjustments to convert it to the less polar, protonated acid form (2,2-dichloropropionic acid), which is more soluble in organic solvents.[2]

Q2: How does high organic matter content in soil specifically affect Dalapon recovery?

High organic matter content in soil presents a significant analytical challenge for several reasons:

  • Strong Adsorption: Soil organic matter (SOM), particularly its humic and fulvic acid components, contains numerous active functional groups (carboxyl, phenolic, hydroxyl) that can bind Dalapon through mechanisms like hydrogen bonding and hydrophobic interactions.[3][4] This strong sorption makes it difficult to desorb the analyte into the extraction solvent, leading to low recovery.

  • Matrix Co-extractives: The use of organic solvents to extract Dalapon will inevitably also solubilize a large amount of organic matter. These co-extractives can interfere with chromatographic analysis, mask the analyte peak, contaminate the analytical instrument, and cause a phenomenon known as the "matrix effect" in mass spectrometry, which can suppress or enhance the analyte signal.[5]

  • Increased Solvent Consumption and Cleanup: Soils rich in organic matter often require more rigorous extraction conditions (e.g., longer extraction times, stronger solvents) and necessitate multi-step cleanup procedures to remove interfering substances before analysis.[6][7]

Q3: What are the primary analytical techniques used for Dalapon quantification?

The two most common techniques for the quantification of Dalapon are Gas Chromatography (GC) and Liquid Chromatography (LC).

  • Gas Chromatography (GC): This is a traditional and robust method, often mandated by regulatory bodies like the U.S. EPA (Method 552.2, 552.3).[2][8][9] Since Dalapon is a non-volatile acid, it requires a derivatization step to convert it into a more volatile form, typically a methyl ester, before it can be analyzed by GC.[2][10] This is usually achieved by reacting the extract with acidic methanol.[2] An Electron Capture Detector (ECD) is commonly used due to its high sensitivity to the chlorinated nature of Dalapon.[2][11]

  • Liquid Chromatography (LC): Modern methods increasingly utilize LC coupled with tandem mass spectrometry (LC-MS/MS).[8][12][13] The primary advantage of LC-MS/MS is that it does not require derivatization , simplifying sample preparation and avoiding potential errors associated with the derivatization reaction.[8][13] It offers high specificity and sensitivity, allowing for direct analysis of the acidic form of Dalapon.[8][13]

Section 2: Troubleshooting Guide - Addressing Low Recovery

This section provides a systematic approach to diagnosing and resolving common issues encountered during Dalapon analysis in high-organic soils.

Q4: My Dalapon recovery is consistently low. What are the most common causes?

Low recovery is the most frequent problem. The causes can be systematic, stemming from sample preparation, extraction, or the analytical steps. Below is a decision tree to help diagnose the issue.

LowRecoveryTroubleshooting Start Start: Low Dalapon Recovery Check_pH Is sample pH < 0.5 before extraction? Start->Check_pH Check_Solvent Is the extraction solvent appropriate? Check_pH->Check_Solvent Yes Adjust_pH Action: Acidify sample to pH < 0.5 with H2SO4. Check_pH->Adjust_pH No Check_Homogenization Is sample homogenization adequate? Check_Solvent->Check_Homogenization Yes Optimize_Solvent Action: Use MTBE or Diethyl Ether. Consider solvent modifiers. Check_Solvent->Optimize_Solvent No Check_Cleanup Is the cleanup step removing interferences? Check_Homogenization->Check_Cleanup Yes Improve_Homogenization Action: Increase shaking/vortexing time. Use mechanical shaker. Check_Homogenization->Improve_Homogenization No Check_Derivatization If using GC, is derivatization complete? Check_Cleanup->Check_Derivatization Yes Optimize_Cleanup Action: Use dSPE with C18/PSA. Consider a back-extraction step. Check_Cleanup->Optimize_Cleanup No Check_Standards Are calibration standards accurate? Check_Derivatization->Check_Standards Yes Optimize_Derivatization Action: Check reagent quality. Optimize reaction time/temperature. Check_Derivatization->Optimize_Derivatization No Prepare_New_Standards Action: Prepare fresh standards. Use matrix-matched calibration. Check_Standards->Prepare_New_Standards No End Re-analyze Sample Check_Standards->End Yes Adjust_pH->End Optimize_Solvent->End Improve_Homogenization->End Optimize_Cleanup->End Optimize_Derivatization->End Prepare_New_Standards->End

Caption: Troubleshooting Decision Tree for Low Dalapon Recovery.

Q5: How critical is sample pH during extraction and why?

Adjusting the sample pH is arguably the most critical step for successful Dalapon extraction.

  • Causality: Dalapon is the sodium salt of 2,2-dichloropropionic acid. In a neutral or alkaline solution, it exists as the water-soluble dichloropropionate anion. To extract it into a less polar organic solvent like methyl tert-butyl ether (MTBE), it must be converted to its protonated, non-ionic acid form (2,2-dichloropropionic acid). This is achieved by acidifying the sample. U.S. EPA Method 552.2 explicitly requires adjusting the sample pH to <0.5.[2][10] This ensures that virtually all the Dalapon is in the extractable acid form, maximizing its partitioning into the organic solvent layer.

  • Protocol Insight: Insufficient acidification will result in a significant portion of the Dalapon remaining in the aqueous phase, leading to drastically low recovery. Always verify the pH of the soil slurry after adding acid and before adding the extraction solvent.

Q6: My final extract is still "dirty" and causing instrument contamination. How can I improve the cleanup step?

A "dirty" extract is a common issue with high-organic soils due to co-extracted humic substances.

  • For QuEChERS-based methods: The dispersive solid-phase extraction (dSPE) or "cleanup" step is vital. For acidic herbicides like Dalapon, a combination of sorbents is often effective.

    • C18 (Octadecylsilane): This is a non-polar sorbent that effectively removes hydrophobic interferences like lipids and other non-polar organic matter.

    • PSA (Primary Secondary Amine): This sorbent is excellent for removing organic acids, fatty acids, and sugars. However, because Dalapon is an acid, PSA can also adsorb the analyte. Therefore, it should be used judiciously, or the extract should be sufficiently acidified to ensure Dalapon remains protonated and less likely to interact with the PSA.

  • For LLE methods: A post-extraction cleanup step is necessary.

    • Back-Extraction: After the initial extraction with an organic solvent, Dalapon can be "back-extracted" into a basic aqueous solution (e.g., saturated sodium bicarbonate).[2] Most of the neutral and basic organic co-extractives will remain in the organic phase. The aqueous phase, now containing the Dalapon salt, can then be re-acidified and re-extracted with a clean organic solvent, resulting in a much cleaner final extract.[2]

Q7: I'm seeing significant peak tailing or poor peak shape in my chromatogram. What could be the issue?

Poor peak shape can compromise quantification accuracy.

  • GC Analysis:

    • Incomplete Derivatization: If the conversion to the methyl ester is incomplete, the remaining free acid can interact with active sites in the GC inlet or column, causing tailing. Ensure your acidic methanol reagent is fresh and the reaction conditions (time and temperature) are optimal.[2]

    • Active Sites in the GC System: The GC inlet liner and the front end of the analytical column can develop active sites that interact with acidic compounds. Using a deactivated liner and trimming the first few centimeters of the column can resolve this.

  • LC Analysis:

    • Matrix Effects: Co-eluting matrix components can interfere with the ionization process in the mass spectrometer source, affecting peak shape and intensity. Improving the cleanup step is the best solution.

    • Mobile Phase pH: The pH of the mobile phase can affect the retention and peak shape of acidic analytes. Ensure the mobile phase is appropriately buffered to maintain Dalapon in a consistent ionic state.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step methodologies based on established methods and best practices for high-organic soil.

Protocol 1: Modified Liquid-Liquid Extraction (LLE) with Back-Extraction Cleanup

This protocol is based on the principles of U.S. EPA Method 552.2 and is adapted for high-organic soil.[2]

  • Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube. Add 10 mL of reagent water and vortex to create a slurry.

  • Acidification: Add concentrated sulfuric acid (H₂SO₄) dropwise to the soil slurry until the pH is < 0.5. Verify with pH paper.

  • Salting Out: Add 8 g of anhydrous sodium sulfate. This increases the ionic strength of the aqueous phase, driving the protonated Dalapon into the organic solvent.[10]

  • Initial Extraction: Add 10 mL of methyl tert-butyl ether (MTBE). Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.

  • Phase Separation: Centrifuge at 3000 rcf for 5 minutes.

  • Cleanup - Back-Extraction: Carefully transfer the upper MTBE layer to a new tube containing 5 mL of a saturated sodium bicarbonate solution. Vortex for 1 minute. The Dalapon will move into the basic aqueous phase, while many interferences remain in the MTBE.

  • Separation: Allow the layers to separate. Discard the upper MTBE layer.

  • Re-Extraction: Re-acidify the sodium bicarbonate phase to pH < 0.5 with concentrated H₂SO₄. Add 4 mL of fresh MTBE and vortex for 2 minutes.

  • Final Collection: Centrifuge for 5 minutes. Carefully collect the upper MTBE layer for analysis. This is your cleaned extract.

  • Analysis:

    • For LC-MS/MS: The extract is ready for direct injection.

    • For GC-ECD: Proceed with derivatization as described in EPA Method 552.2 (addition of acidic methanol and heating).[2]

Protocol 2: A QuEChERS-based Approach for Dalapon in Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for Dalapon in soil.[6][7][14] This approach simplifies the extraction process.

QuEChERS_Workflow Start 1. Sample Weighing (5g soil in 50mL tube) Hydration 2. Hydration (Add 8mL water, vortex) Start->Hydration Solvent 3. Add Extraction Solvent (10mL Acetonitrile with 1% Acetic Acid) Hydration->Solvent Shake1 4. Shake Vigorously (1 minute) Solvent->Shake1 Salts 5. Add QuEChERS Salts (4g MgSO4, 1g NaCl) Shake1->Salts Shake2 6. Shake & Centrifuge (1 min shake, 5 min centrifuge) Salts->Shake2 Supernatant 7. Collect Supernatant (Take 1mL of upper layer) Shake2->Supernatant dSPE 8. dSPE Cleanup (Add to tube with MgSO4 and C18) Supernatant->dSPE Final 9. Vortex, Centrifuge & Analyze (LC-MS/MS or GC after derivatization) dSPE->Final

Caption: QuEChERS Workflow for Dalapon Extraction from Soil.

Detailed Steps:

  • Sample Preparation: Weigh 5 g of soil into a 50 mL centrifuge tube. Add 8 mL of reagent water and vortex for 30 seconds to hydrate the sample.[7]

  • Extraction: Add 10 mL of acetonitrile containing 1% acetic acid. The acid helps to keep Dalapon in its protonated form.

  • Shake: Cap and shake vigorously for 1 minute.

  • Add Salts: Add a QuEChERS salt packet containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl). The MgSO₄ helps to remove excess water and induce phase separation.

  • Partitioning: Shake immediately for 1 minute, then centrifuge at ≥3000 rcf for 5 minutes.

  • Cleanup (dSPE): Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.

  • Final Preparation: Vortex the dSPE tube for 30 seconds and centrifuge for 2 minutes. The resulting supernatant is ready for analysis.

Section 4: Data & Analytics

Table 1: Comparison of Extraction Techniques for Dalapon in Soil
FeatureModified LLE with Back-ExtractionModified QuEChERS
Principle Analyte partitioning between immiscible liquids.[15]Salting-out assisted liquid extraction followed by dSPE cleanup.[14]
Selectivity High, due to multi-step pH-driven partitioning.Moderate to High, dependent on dSPE sorbent choice.
Solvent Usage Moderate (MTBE).Low (Acetonitrile).
Throughput Lower, more labor-intensive.Higher, faster procedure.
Typical Recovery 70-110%70-120%
Best For Very complex matrices requiring extensive cleanup.Routine analysis and higher sample throughput.
Table 2: Typical Analytical Parameters for Dalapon
ParameterGC-ECD (after methylation)LC-MS/MS (direct analysis)
Column Mid-polarity (e.g., Rtx-1701) or Low-polarity (e.g., Rxi-5Sil MS)[9]Reversed-phase (e.g., C18)[12]
Injector Temp. 200-220 °CN/A
Oven Program Start at 40-60°C, ramp to 180-220°CIsocratic or gradient elution
Detector Electron Capture Detector (ECD)Triple Quadrupole Mass Spectrometer (MS/MS)
Detector Temp. 280-300 °CN/A
Mobile Phase N/AWater/Methanol or Water/Acetonitrile with acid modifier (e.g., formic acid)
Ionization Mode N/AElectrospray Ionization Negative (ESI-)
Key MRM Transition N/Am/z 141 -> 105 or m/z 141 -> 97 (Confirm with standards)[16]

References

  • ResearchGate. (2026, February 9). Determination of residual dalapon in sugarcane by gas chromatograph equipped with electron capture detector (GC-ECD).
  • Agilent Technologies. (2015, November 17). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. Retrieved from [Link]

  • Polish Journal of Environmental Studies. (n.d.).
  • Applied Microbiology. (n.d.). Populations of Dalapon-decomposing Bacteria in Soil as Influenced by Additions of Dalapon or Other Carbon Sources.
  • MDPI. (2025, February 8). The Influence of Selected Herbicides on Soil Organic Matter: Determining the Sustainable Development of Agroecosystems. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3 on Dual Columns from a Single Injection.
  • ResearchGate. (n.d.). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction.
  • U.S. Environmental Protection Agency. (n.d.). Technical Factsheet on: DALAPON.
  • U.S. Environmental Protection Agency. (1995). METHOD 552.2: Determination of Haloacetic Acids and Dalapon in Drinking Water by Liquid-Liquid Extraction, Derivatization and Gas Chromatography with Electron Capture Detection.
  • Fisher Scientific. (n.d.). Analysis of Haloacetic Acids and Dalapon in Water by GC-MS Using TraceGOLDTM TG-5MS with SafeGuard GC Column.
  • Archives of Environmental Contamination and Toxicology. (1981). Effects of Pesticides on Soil Microflora Using Dalapon as an Example.
  • MDPI. (2023, May 10). The Occurrence of Haloacetic Acids and Dalapon in Bottled Waters and an Assessment of Their Health Risk. Retrieved from [Link]

  • Molecules. (n.d.). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review.
  • SciSpace. (n.d.).
  • Environmental Science & Technology. (n.d.).
  • Oriental Journal of Chemistry. (n.d.). The Dispersive Liquid–Liquid Extraction Method Coupled with HPLC and its Application in Determining S-triazine group of herbicides in Soil samples.
  • MethodsX. (n.d.). Detection of 13 emerging soil pollutant compounds using a dual extraction method (QuEChERS and solid phase extraction) and a liquid chromatography/mass spectrometry LC-MS/MS method.
  • Phenomenex. (n.d.). LC-HRMS Analysis of Haloacetic Acids (HAAs)
  • ResearchGate. (2021, June 6). Effect of Clay, Soil Organic Matter, and Soil pH on Initial and Residual Weed Control with Flumioxazin.
  • ALS Environmental. (2021, March 3). Haloacetic Acid and Dalapon analysis by LC-MS/MS Technique.
  • National Environmental Methods Index. (n.d.). EPA-NERL: 552.
  • Dow AgroSciences LLC. (1995, July 26). Environmental Chemistry Methods: Dichloropropene; 445365-11.
  • California State Water Resources Control Board. (2022, August 5). Automated Solid-Phase Extraction (SPE) for Pesticides.
  • ResearchGate. (2026, January 11).
  • United Chemical Technologies. (n.d.).
  • Ministry of the Environment, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products).
  • Metrohm. (n.d.).
  • Journal of Science and Technology. (n.d.).
  • USDA ARS. (n.d.). Supercritical Fluid Extraction from Soil and HPLC Analysis of Cyanazine Herbicide.
  • IRIS-AperTO. (n.d.).
  • Planta Daninha. (n.d.). Effect of Organic Matter on the Behavior and Control Effectiveness of Herbicides in Soil.
  • Science of the Total Environment. (2020, August 26). Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues i.
  • CSIRO. (n.d.).
  • United Chemical Technologies. (n.d.). Using a QuEChERS Approach for the Determination of Pesticide Residues in Soil Introduction.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in the Chromatographic Separation of Haloacids

Welcome to the Technical Support Center for Haloacetic Acid (HAA) analysis. Haloacids are highly polar, reactive disinfection byproducts that present unique chromatographic challenges across Ion Chromatography (IC), Gas...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Haloacetic Acid (HAA) analysis. Haloacids are highly polar, reactive disinfection byproducts that present unique chromatographic challenges across Ion Chromatography (IC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC) platforms.

As a Senior Application Scientist, I have designed this guide to move beyond basic symptom-checking. Here, we explore the mechanistic causality behind peak tailing—whether it is driven by stationary phase kinetics, on-column degradation, or matrix mass overload—and provide self-validating protocols to restore your analytical performance.

Diagnostic Workflow

Before adjusting your instrument parameters, identify the fundamental root cause of the tailing based on your specific chromatographic platform.

HAATroubleshooting Start Peak Tailing Detected in HAA Analysis Tech Identify Chromatographic Platform Start->Tech IC Ion Chromatography (e.g., EPA 557) Tech->IC GC Gas Chromatography (e.g., EPA 552.2) Tech->GC LC HPLC / HILIC (e.g., LC-MS/MS) Tech->LC IC_Cause Column Aging or Matrix Overload (Cl-) IC->IC_Cause GC_Cause Active Silanol Sites or Low Carrier Gas Velocity GC->GC_Cause LC_Cause Inorganic Ion Interference (Chloride Tailing) LC->LC_Cause IC_Fix Replace Guard Column & Set Temp to 15°C IC_Cause->IC_Fix GC_Fix Use Deactivated Column & Optimize Flow (1.4 mL/min) GC_Cause->GC_Fix LC_Fix Optimize Buffer Capacity & Gradient Elution LC_Cause->LC_Fix

Decision tree for troubleshooting haloacetic acid peak tailing across IC, GC, and HPLC platforms.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I observing progressive peak tailing for trihaloacetic acids (e.g., TBAA, TCAA) during direct-inject IC-ESI-MS/MS analysis? A1: In methods like1[1], progressive peak tailing is a primary indicator of column aging and stationary phase fouling by matrix components. Haloacetic acids are highly polar; as the ion-exchange capacity of the guard column degrades, secondary interactions occur. Furthermore, species like tribromoacetic acid (TBAA) and bromodichloroacetic acid (CDBAA) degrade readily in aqueous eluents at high pH[1]. If your column temperature is too high, this base-catalyzed on-column degradation mimics tailing. Solution: Replace the guard column and ensure the column compartment is strictly maintained at subambient temperatures (15 °C) to minimize degradation[1].

Q2: My GC-ECD chromatogram (EPA Method 552.2) shows tailing for derivatized HAAs. What is the root cause? A2: Peak tailing in GC analysis of HAAs typically stems from two mechanistic failures: stationary phase polarity mismatch and suboptimal carrier gas velocity. Even after derivatization (esterification), strong acids retain slight polar characteristics that interact with active silanol sites on standard low-polarity columns[2]. Additionally, insufficient carrier gas flow allows longer residence times, exacerbating these secondary interactions. For example, reducing flow rates below 1.4 mL/min has been shown to induce severe tailing for iodoacetic acid (IAA)[3]. Solution: Upgrade to a highly deactivated, silarylene-based column (e.g., TG-5SilMS with an integrated SafeGuard)[2] and optimize your carrier gas velocity to at least 1.4 mL/min[3].

Q3: In HPLC-ICP-MS/MS, why does the chloride peak tail so broadly, and how does it affect HAA quantification? A3: In reversed-phase or HILIC separations without sample preparation, high concentrations of environmental inorganic ions (like chloride and sulfate) cause localized mass overloading of the stationary phase[4]. This mass overload disrupts the partitioning equilibrium, resulting in a broad, tailing chloride peak that can cause ion suppression or isobaric interference with co-eluting HAAs[4]. Solution: Careful optimization of the chromatographic separation gradient is required to elute the bulk of the inorganic matrix prior to the HAAs, or a solid-phase extraction (SPE) cleanup step should be employed[4][5].

Step-by-Step Experimental Protocols

To ensure scientific integrity, every troubleshooting intervention must be treated as a self-validating system. Do not assume a fix has worked without proving it through controlled baseline assessments.

Protocol A: Restoring IC Column Performance & Thermal Equilibration (EPA 557)

Objective: Eliminate peak tailing caused by matrix fouling and thermal degradation in IC-ESI-MS/MS.

  • Baseline Assessment: Inject a Laboratory Reagent Blank (LRB) followed by a Continuing Calibration Check (CCC) standard[1]. Calculate the asymmetry factor ( As​ ) for TBAA. If As​>1.5 , proceed to step 2.

  • Hardware Replacement: Pause the IC pump. Disconnect and discard the aged guard column. Install a new, high-capacity anion-exchange guard column, ensuring zero dead volume at the PEEK fittings[1].

  • Thermal Equilibration (Causality Step): Set the column compartment chiller to exactly 15 °C[1]. Allow the system to equilibrate with the eluent flowing for 30 minutes. Why: Subambient temperatures are critical to prevent the degradation of MBAA, CDBAA, and TBAA in high pH eluents, which otherwise causes peak distortion[1].

  • System Validation: Re-inject the CCC standard. The As​ for TBAA should return to <1.2 , validating the restoration of the stationary phase kinetics.

Protocol B: GC Carrier Gas Optimization for Iodoacetic Acid (IAA)

Objective: Resolve tailing of IAA and HAA9 in GC-ECD/MS platforms.

  • Initial Setup: Ensure a deactivated column (e.g., 30m x 0.25mm x 0.25µm TG-5SilMS) is installed to prevent silanol interactions[2]. Set the injection port to 230 °C and the detector to 260 °C[3].

  • Velocity Adjustment (Causality Step): Adjust the constant flow setting of the Helium carrier gas. If currently set below 1.0 mL/min, increase the flow rate to exactly 1.4 mL/min[3]. Why: Lower flow rates (e.g., 0.8 mL/min) increase analyte residence time, allowing prolonged polar interactions with trace active sites, which manifests as tailing[3].

  • System Validation: Inject a mid-level calibration standard containing IAA. Evaluate the peak width at half-height and tailing factor. A successful optimization will yield a symmetrical, sharp peak for IAA[3].

Quantitative Troubleshooting Matrix

Use the following data summary to quickly cross-reference your analytical platform with the required critical parameters to prevent peak tailing.

Analytical PlatformTarget AnalytesPrimary Cause of TailingCritical ParameterTarget Value / Action
IC-ESI-MS/MS TBAA, CDBAA, MBAAColumn Aging & High pH DegradationColumn Temperature15 °C [1]
GC-ECD/MS IAA, HAA9Active Silanol InteractionsColumn ChemistryDeactivated Silarylene (e.g., TG-5SilMS)[2]
GC-ECD/MS IAAHigh Residence Time / Active SitesCarrier Gas Velocity1.4 mL/min [3]
HPLC-MS/MS HAA5Inorganic Ion Overload (Cl⁻)Matrix EliminationGradient Optimization / SPE [4]

References

  • Title: Method 557: Determination of Haloacetic Acids, Bromate, and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS) Source: Shimadzu Scientific Instruments / EPA URL: [Link]

  • Title: Method 557: Determination of Haloacetic Acids Bromate and Dalapon in Drinking Water by Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry (IC-ESI-MS/MS) Source: EPA URL: [Link]

  • Title: An Optimized Analytical Method for the Simultaneous Detection of Iodoform, Iodoacetic Acid, and Other Trihalomethanes and Haloacetic Acids in Drinking Water Source: PLOS One URL: [Link]

  • Title: Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation Source: Analytical Chemistry - ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Dalapon Detection in Drinking Water

Dalapon (2,2-dichloropropionic acid) presents a unique analytical challenge in drinking water analysis. As a highly polar, water-soluble herbicide lacking a strong chromophore, it cannot be effectively analyzed via stand...

Author: BenchChem Technical Support Team. Date: March 2026

Dalapon (2,2-dichloropropionic acid) presents a unique analytical challenge in drinking water analysis. As a highly polar, water-soluble herbicide lacking a strong chromophore, it cannot be effectively analyzed via standard UV detection. Furthermore, its trace-level regulatory limits mandate ultra-high sensitivity. This technical guide provides researchers and analytical scientists with field-proven methodologies, troubleshooting frameworks, and the mechanistic causality required to achieve robust, sub-ppb (parts per billion) detection.

Methodological Causality & Workflow Selection

The evolution of dalapon analysis is driven by the need to eliminate matrix interferences while maximizing the signal-to-noise (S/N) ratio.

Legacy approaches, such as EPA Method 552.3 , require liquid-liquid microextraction (LLE) followed by derivatization (esterification) to make the molecule volatile enough for Gas Chromatography-Electron Capture Detection (GC-ECD)[1]. However, derivatization is notoriously sensitive to aqueous environments, leading to variable yields and extended sample preparation times.

Modern laboratories have transitioned to direct-injection techniques. EPA Method 557 leverages Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS), utilizing dalapon's innate polarity for anion-exchange separation, bypassing sample preparation entirely[2]. Alternatively, advanced LC-MS/MS workflows utilizing specialized polar-retentive columns and large volume injections (up to 200 µL) offer high-throughput capabilities, often completing runs in under 16 minutes[3].

AnalyticalWorkflow Sample Drinking Water Sample (NH4Cl Preserved) Legacy Legacy: EPA 552.3 Sample->Legacy ModernIC Modern: EPA 557 Sample->ModernIC ModernLC Modern: LC-MS/MS Sample->ModernLC Prep1 LLE + Esterification (High Prep Time) Legacy->Prep1 Prep2 Direct Injection (Zero Prep Time) ModernIC->Prep2 ModernLC->Prep2 Detect1 GC-ECD (Prone to Active Sites) Prep1->Detect1 Detect2 IC-ESI(-)-MS/MS (Matrix Diversion Req.) Prep2->Detect2 Detect3 RP/HILIC-ESI(-)-MS/MS (Polar Retention Req.) Prep2->Detect3

Fig 1. Logical workflow comparison of dalapon detection methods highlighting sample prep and detection.

Step-by-Step Experimental Protocols

Protocol A: Direct Injection IC-MS/MS (Based on EPA Method 557)

This method isolates dalapon from high-concentration matrix anions (chloride, sulfate) using electrolytic gradient generation.

  • Self-Validating System: This protocol mandates the use of an isotopically labeled internal standard ( 13C2​ -Dalapon). Because the heavy isotope co-elutes exactly with the native analyte, any matrix-induced ion suppression in the ESI source affects both equally. The ratio of their signals remains constant, self-correcting the final quantitative result.

  • Sample Preservation: Collect 50 mL of drinking water in an amber glass vial. Immediately add 100 mg/L of granular ammonium chloride ( NH4​Cl ).

    • Causality: NH4​Cl converts residual free chlorine to chloramines, halting the artifactual ex-vivo formation of haloacetic acids without adding massive salt loads that would disrupt the IC column[2].

  • Standard Addition: Spike the sample with 1 µg/L of 13C2​ -Dalapon internal standard.

  • Chromatographic Setup: Equip the IC with a high-capacity hydroxide-selective column (e.g., Dionex IonPac AS24). Set the eluent generator to deliver a Potassium Hydroxide (KOH) gradient (e.g., 15 mM to 60 mM over 40 minutes).

  • Matrix Diversion (Critical): Program the 6-port divert valve to send the column effluent to waste during the elution windows of chloride (typically 12–16 mins) and sulfate (typically 25–30 mins).

  • MS/MS Acquisition: Operate the triple quadrupole in Negative ESI mode. Monitor Dalapon Multiple Reaction Monitoring (MRM) transitions: Quantifier m/z 141 97; Qualifier m/z 143 99.

Protocol B: High-Throughput LC-MS/MS (Direct Injection)

Designed for rapid turnaround times, achieving Limits of Quantitation (LOQ) of 1 µg/L or lower[4].

  • Self-Validating System: Monitoring two distinct MRM transitions establishes a self-validating identification loop. If the ratio between the 141 97 and 143 99 transitions deviates by more than 20% from the calibration standard, the system automatically flags a co-eluting isobaric interference, preventing false positives.

  • Filtration: Pass the NH4​Cl -preserved sample through a 0.2 µm regenerated cellulose (RC) syringe filter.

    • Causality: RC membranes exhibit ultra-low non-specific binding for polar organic acids compared to nylon or PTFE, preventing analyte loss.

  • Chromatography: Inject 50–200 µL onto a mixed-mode anion-exchange/reversed-phase column. Use a mobile phase of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Gradient Execution: Run a shallow gradient starting at 5% B to retain the highly polar dalapon, ramping to 95% B to wash the column of hydrophobic matrix components.

  • Detection: Negative ESI MRM. Optimize the desolvation temperature to 400°C to assist in the evaporation of the highly aqueous mobile phase, maximizing ion yield.

Troubleshooting Guides & FAQs

Troubleshooting Issue Loss of Sensitivity (Ion Suppression) Check Identify Matrix Interference Issue->Check Sol1 IC: Adjust Divert Valve (Bypass Cl- / SO4-) Check->Sol1 Sol2 LC: Sample Dilution (Reduce Matrix Load) Check->Sol2 Sol3 Use Isotope Dilution (13C-Dalapon ISTD) Check->Sol3

Fig 2. Troubleshooting workflow for resolving ion suppression in dalapon MS/MS analysis.

Q1: We are experiencing severe signal suppression for dalapon in hard water samples using LC-MS/MS. How can we recover sensitivity? A1: Hard water contains high levels of calcium and magnesium, which coordinate with dalapon, leading to poor ionization in the ESI source. Causality & Fix: If constrained to LC-MS/MS, dilute the sample 1:5 with LC-MS grade water. Paradoxically, the reduction in matrix suppression (charge competition) often outweighs the dilution factor, yielding a net increase in absolute signal. Alternatively, implement a weak cation-exchange SPE clean-up prior to injection to strip the divalent cations.

Q2: In EPA Method 552.3 (GC-ECD), my dalapon peaks are broad and sensitivity is drifting. What is the root cause? A2: This is a classic symptom of incomplete derivatization or active sites in the GC inlet. Dalapon must be converted to its methyl ester using acidic methanol[1]. Causality & Fix: Water is a strong inhibitor of the esterification reaction. Ensure the organic extract (MTBE or TAME) is thoroughly dried with acidified sodium sulfate before adding acidic methanol. Additionally, perform inlet maintenance; trace un-derivatized dalapon will aggressively bind to active silanol sites in a dirty liner, causing peak tailing and signal loss.

Q3: Why is matrix diversion strictly required in EPA Method 557 (IC-MS/MS)? A3: Drinking water contains chloride and sulfate at ppm levels, while dalapon is measured at ppt to ppb levels. Causality & Fix: If these macro-anions enter the ESI source, they monopolize the available charge droplets (charge competition), completely suppressing the dalapon signal. By programming the IC-MS/MS valve to divert the eluent to waste during the specific retention windows of Cl− and SO42−​ , you preserve the ionization efficiency for dalapon, maintaining sub-ppb sensitivity[2].

Q4: Can I use ascorbic acid instead of ammonium chloride to quench residual chlorine? A4: No. EPA methods strictly mandate the addition of ammonium chloride ( NH4​Cl )[5]. Causality & Fix: NH4​Cl reacts with free chlorine to form stable chloramines. Stronger reducing agents like ascorbic acid or sodium thiosulfate can degrade specific target analytes or drastically alter the ionic strength of the sample. This shifts retention times in IC and causes unexpected ion suppression in the mass spectrometer.

Quantitative Data Summary

The following table summarizes the performance metrics and operational parameters of the three primary methodologies used for dalapon detection in drinking water matrices.

Analytical MethodSample VolumeSample PreparationRun TimeTypical LODMatrix Interference Risk
GC-ECD (EPA 552.3) 40 mLLLE + Derivatization (~2 hrs)~30 min0.1 - 0.5 µg/LHigh (Requires extensive cleanup)
IC-MS/MS (EPA 557) 100 µLDirect Injection (None)~45 min0.02 - 0.2 µg/LLow (Mitigated by Matrix Diversion)
LC-MS/MS (Direct) 50 - 200 µLFiltration only10 - 20 min0.2 - 0.5 µg/LModerate (Requires Isotope Dilution)

References

  • Source: thermofisher.
  • Title: EPA-OGWDW/TSC: 552.3rev1.
  • Title: Method 552.
  • Source: lcms.
  • Source: rsc.

Sources

Optimization

Technical Support Center: Troubleshooting Diazomethane Derivatization of Sodium 2,2-Dichloropropanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden drops in analyte recovery when preparing chlorin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter sudden drops in analyte recovery when preparing chlorinated herbicides for Gas Chromatography (GC) analysis.

One of the most common—and frustrating—issues is the complete failure of sodium 2,2-dichloropropanoate (Dalapon-sodium) to derivatize into its methyl ester when using diazomethane ( CH2​N2​ ). This guide is designed to deconstruct the chemical causality behind this failure, provide a self-validating experimental protocol, and outline field-proven troubleshooting steps.

The Root Cause: Mechanistic Q&A

Q: Why does my derivatization yield 0% recovery when I add diazomethane directly to an aqueous or methanolic solution of sodium 2,2-dichloropropanoate?

A: The failure is strictly mechanistic and stems from a misunderstanding of how diazomethane reacts with carboxylic species. Diazomethane does not react directly with carboxylate salts; it requires a free carboxylic acid to initiate the reaction[1].

The esterification of a carboxylic acid by diazomethane is a two-step process:

  • Protonation: Diazomethane acts as a weak base and must be protonated by the acidic proton ( H+ ) of the carboxylic acid to form a highly reactive, unstable methyldiazonium cation ( CH3​N2+​ )[2].

  • Nucleophilic Attack: The newly formed carboxylate anion then performs an SN​2 attack on the methyldiazonium cation, displacing nitrogen gas ( N2​ ) as an excellent leaving group to form the methyl ester[1].

Because sodium 2,2-dichloropropanoate is a salt ( R−COO−Na+ ), it lacks the required acidic proton. Without this proton, the initial proton transfer cannot occur, the methyldiazonium intermediate is never formed, and the reaction completely stalls[3].

Mechanism cluster_success Pathway A: Free Acid (Successful Derivatization) cluster_fail Pathway B: Sodium Salt (Derivatization Failure) A 2,2-Dichloropropanoic Acid (Free Acid) C Methyldiazonium Cation + Carboxylate Anion A->C Donates H+ B Diazomethane (CH2N2) B->C Accepts H+ D Methyl 2,2-Dichloropropanoate + N2 Gas C->D SN2 Attack E Sodium 2,2-Dichloropropanoate (Salt) G No Reaction (Missing Acidic Proton) E->G Fails to protonate F Diazomethane (CH2N2) F->G

Reaction mechanism: Diazomethane requires a free acidic proton to form the reactive intermediate.

The Corrected Workflow: Acidification & Extraction

Q: How do I correct this workflow to ensure quantitative derivatization?

A: You must convert the sodium salt back into its free acid form (2,2-dichloropropanoic acid) prior to derivatization. This is achieved through strict acidification followed by liquid-liquid extraction into an organic solvent, as mandated by standardized environmental protocols like EPA Method 8151A and 515.1[4][5].

Step-by-Step Validated Protocol

This protocol is designed to be a self-validating system . Visual cues are built into the steps to ensure the chemistry is proceeding correctly.

  • Acidification: Add H2​SO4​ (1:1 aqueous) dropwise to your aqueous sample containing the dalapon-sodium salt until the pH is <2 . Causality: This forces the equilibrium entirely toward the protonated, free 2,2-dichloropropanoic acid.

  • Liquid-Liquid Extraction: Extract the acidified aqueous layer 3 times with 10 mL of pesticide-grade diethyl ether[4]. Causality: The free acid is highly soluble in ether, allowing you to isolate it from the aqueous matrix.

  • Drying: Pass the combined ether extracts through a column of anhydrous sodium sulfate ( Na2​SO4​ ). Causality: Residual water will react with diazomethane to form methanol, consuming your reagent and potentially causing side reactions.

  • Derivatization (Self-Validating Step): In a fume hood, using flame-polished glassware (to prevent spontaneous detonation of diazomethane[1]), add a prepared ethereal solution of diazomethane dropwise to your sample.

    • Validation Check: Continue adding until a persistent yellow color remains in the sample for at least 5 minutes, and effervescence (bubbling of N2​ gas) ceases. The yellow color proves that unreacted diazomethane is present in excess, guaranteeing complete conversion of the acid to the ester[2].

  • Quenching: Add a single drop of glacial acetic acid to destroy the excess diazomethane (the solution will turn colorless).

Workflow S1 Step 1: Aqueous Sample (Dalapon-Sodium Salt) S2 Step 2: Acidification Add H2SO4 to pH < 2 S1->S2 S3 Step 3: LLE Extraction Extract with Diethyl Ether S2->S3 S4 Step 4: Derivatization Add CH2N2 until yellow persists S3->S4 S5 Step 5: GC-ECD Analysis (Direct injection, NO evaporation) S4->S5

Corrected experimental workflow for the derivatization of Dalapon-sodium.

Advanced Troubleshooting: The Volatility Trap

Q: I acidified my sample and saw the yellow color persist, but my GC-ECD recoveries are still extremely low (<15%). What went wrong?

A: You likely evaporated or "blown down" your solvent prior to injection.

While many GC workflows require concentrating the sample under a gentle stream of nitrogen to improve detection limits, methyl 2,2-dichloropropanoate is exceptionally volatile . According to EPA Method 515.1 documentation, poor recoveries of dalapon are almost always linked to extract concentration techniques[5]. If you evaporate the diethyl ether, you will simultaneously volatilize your newly formed methyl ester, venting your analyte into the fume hood.

The Fix: Do not concentrate the extract. Inject the derivatized ether solution directly into the GC. If you must concentrate to meet detection limits, use a Kuderna-Danish (K-D) concentrator with a micro-Snyder column, and never allow the extract to go to dryness.

Quantitative Data Summary

To illustrate the impact of these variables, review the following troubleshooting matrix based on standard laboratory recovery data for Dalapon analysis:

Experimental ConditionAnalyte StateConcentration TechniqueExpected GC RecoveryMechanistic Reason for Result
Direct CH2​N2​ addition to aqueous sampleSodium SaltNone0% Lack of acidic proton prevents methyldiazonium formation.
Acidified to pH < 2, extracted to etherFree AcidEvaporated to dryness ( N2​ stream)< 10% Derivatization succeeded, but the volatile methyl ester was lost to evaporation.
Acidified to pH < 2, extracted to etherFree AcidDirect injection (No evaporation)85% - 100% Optimal. Free acid protonates reagent; volatile ester is retained in solvent.

References

  • Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Tel Aviv University. Available at:[Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. Available at:[Link]

  • Diazomethane. Wikipedia. Available at:[Link]

  • Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Method 515.1: Determination of Chlorinated Acids in Water by Gas Chromatography with an Electron Capture Detector. U.S. Environmental Protection Agency (EPA) via EDF Helpdesk. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Guide: Sodium 2,2-Dichloropropanoate vs. Trichloroacetic Acid

In the fields of agrochemistry, drug development, and toxicology, understanding the mechanistic divergence between structurally similar halogenated compounds is critical for safety and application efficacy. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of agrochemistry, drug development, and toxicology, understanding the mechanistic divergence between structurally similar halogenated compounds is critical for safety and application efficacy. This guide provides an objective, data-driven comparison of Sodium 2,2-dichloropropanoate (commonly known as Dalapon sodium) and Trichloroacetic acid (TCA). While both are short-chain halogenated carboxylic acids (or their salts), their biological targets, toxicity profiles, and environmental impacts differ drastically.

Chemical & Structural Profiling

Despite their structural similarities—both featuring heavy chlorination on the alpha-carbon—their chemical behavior in biological systems dictates their toxicity. TCA is a strong organic acid that acts as a potent protein precipitant. In contrast, Dalapon sodium is a neutralized salt formulated specifically to target plant metabolic pathways, rendering it largely inert in mammalian systems.

PropertySodium 2,2-Dichloropropanoate (Dalapon Sodium)Trichloroacetic Acid (TCA)
CAS Number 127-20-876-03-9
Molecular Formula C₃H₃Cl₂NaO₂C₂HCl₃O₂
Primary Application Selective systemic organochlorine herbicideBiochemical reagent, cosmetic chemoablation
Chemical Nature Sodium salt of a chlorinated propionic acidHighly corrosive chlorinated acetic acid analogue
Mode of Action Inhibits plant-specific lipid synthesisProtein precipitation; peroxisome proliferation

Mechanistic Divergence & Toxicity Pathways

Trichloroacetic Acid (TCA): Corrosive and Hepatotoxic

TCA exhibits severe acute and subchronic toxicity. Acutely, it is highly corrosive, causing immediate tissue necrosis upon contact due to its ability to denature and precipitate macromolecules (proteins, DNA, RNA) [1]. Systemically, subchronic 90-day exposure studies in rats demonstrate that TCA induces substantial organ toxicity, specifically targeting the liver and kidneys. It acts as a hepatic peroxisome proliferator, significantly increasing peroxisomal beta-oxidation activity, which leads to hepatomegaly, oxidative stress, and ultimately, liver tumor promotion in murine models [2].

Sodium 2,2-Dichloropropanoate: Target-Specific and Mild

Dalapon sodium is engineered to disrupt pantothenic acid metabolism and lipid synthesis—pathways that are exclusive to plants [3]. Because mammals lack these specific enzymatic targets, Dalapon sodium exhibits low systemic toxicity. It is classified as a moderately toxic compound (EPA Class II) primarily due to its potential to act as a localized irritant (causing reversible severe conjunctivitis or skin irritation) rather than through systemic metabolic disruption [4].

ToxicityPathways TCA Trichloroacetic Acid (TCA) TCA_Mech1 Protein Precipitation (Direct Corrosive Action) TCA->TCA_Mech1 TCA_Mech2 Peroxisome Proliferation (Hepatic Accumulation) TCA->TCA_Mech2 Dalapon Sodium 2,2-Dichloropropanoate (Dalapon Sodium) Dalapon_Mech Inhibition of Plant Lipid Synthesis Dalapon->Dalapon_Mech TCA_Tox Severe Tissue Necrosis & Hepatotoxicity TCA_Mech1->TCA_Tox TCA_Mech2->TCA_Tox Dalapon_Tox Low Mammalian Toxicity (Mild Ocular/Skin Irritant) Dalapon_Mech->Dalapon_Tox

Fig 1: Mechanistic divergence in toxicity pathways between TCA and Dalapon sodium.

Quantitative Toxicity Data

The following table summarizes the quantitative toxicity metrics derived from standardized mammalian and ecological assays [5][6].

Toxicity MetricDalapon SodiumTrichloroacetic Acid (TCA)
Acute Oral LD50 (Rat) 7,570 - 9,330 mg/kg (Low Toxicity)3,320 mg/kg (Moderate/High Toxicity)
Acute Dermal LD50 (Rabbit) > 2,000 mg/kgCorrosive (Causes severe burns)
Target Organ Toxicity Eyes, Skin (Localized irritation)Liver, Kidneys (Systemic)
Carcinogenicity Not listed as a carcinogenPromotes liver tumors in mice (IARC Group 2B)
Aquatic Toxicity Practically non-toxic to fishVery toxic to aquatic life (Algae NOEC = 0.01 mg/L)

Experimental Protocol: Comparative Hepatotoxicity Assay

To objectively validate the systemic toxicity differences between these two compounds, researchers must utilize a self-validating in vitro system. The following protocol outlines a highly controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cytotoxicity assay using human hepatocytes.

Causality of Experimental Choices:

  • Cell Line (HepG2): TCA is a known hepatic peroxisome proliferator. Using a metabolically active hepatocyte line ensures the specific enzymatic pathways required to observe TCA's organ toxicity are present.

  • Assay Type (MTT): MTT measures mitochondrial metabolic rate. Because TCA induces oxidative stress and peroxisome proliferation, mitochondrial dysfunction is the earliest indicator of its cytotoxicity, providing a more sensitive readout than membrane-leakage assays.

  • Self-Validation: The inclusion of a vehicle control establishes baseline viability, while a positive control (Triton X-100) defines the assay's maximum dynamic range, ensuring that any differential toxicity observed is strictly compound-dependent.

Step-by-Step Methodology
  • Cell Seeding: Plate HepG2 cells in a 96-well tissue culture plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adhesion.

  • Compound Preparation: Prepare serial dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) of both Dalapon sodium and TCA in serum-free DMEM. Ensure the pH of the TCA solutions is neutralized to ~7.4 to isolate systemic hepatotoxicity from direct acidic corrosion.

  • Treatment: Aspirate the growth media and apply 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media only) and a positive control (0.1% Triton X-100). Incubate for 48 hours.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well. Incubate in the dark for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT media. Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals produced by viable mitochondria.

  • Quantification: Read the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to quantitatively compare the hepatotoxic potency of TCA versus Dalapon sodium.

AssayWorkflow S1 1. Cell Culture HepG2 Seeding S2 2. Treatment TCA vs. Dalapon S1->S2 S3 3. Incubation 24h-72h (37°C) S2->S3 S4 4. MTT Addition Mitochondrial Reduction S3->S4 S5 5. Quantification Absorbance (570nm) S4->S5

Fig 2: Step-by-step in vitro workflow for evaluating comparative hepatotoxicity.

Conclusion

While Sodium 2,2-dichloropropanoate and Trichloroacetic acid share a halogenated aliphatic backbone, their toxicological profiles are fundamentally distinct. TCA is a highly reactive, corrosive agent that poses significant systemic and environmental hazards, requiring stringent handling protocols. Conversely, Dalapon sodium leverages plant-specific metabolic inhibition, resulting in a compound with remarkably low mammalian toxicity, primarily limited to localized irritation at high concentrations.

References

  • Trichloroacetic acid - Wikipedia. Wikipedia. [Link]

  • TRICHLOROACETIC ACID CAS N°: 76-03-9. OECD SIDS.[Link]

  • Subchronic 90 day toxicity of dichloroacetic and trichloroacetic acid in rats. PubMed / NIH.[Link]

  • Dalapon sodium | CID 517058. PubChem / NIH.[Link]

  • DALAPON - EXTOXNET PIP. EXTOXNET / Oregon State University.[Link]

  • SAFETY DATA SHEET - TRICHLOROACETIC ACID. StatLab.[Link]

Comparative

A Comparative Guide to Inter-laboratory Reproducibility for the Analysis of Sodium 2,2-dichloropropanoate (Dalapon)

The Importance of Reproducible Dalapon Analysis Sodium 2,2-dichloropropanoate is a systemic herbicide used to control annual and perennial grasses in various agricultural and non-crop settings.[1] Its presence in soil an...

Author: BenchChem Technical Support Team. Date: March 2026

The Importance of Reproducible Dalapon Analysis

Sodium 2,2-dichloropropanoate is a systemic herbicide used to control annual and perennial grasses in various agricultural and non-crop settings.[1] Its presence in soil and water is a matter of regulatory concern, necessitating accurate and precise analytical methods for monitoring.[2][3] Inter-laboratory reproducibility ensures that data generated by different organizations can be compared with confidence, a cornerstone of regulatory compliance, environmental risk assessment, and scientific research.

Comparative Analysis of Analytical Methodologies

The two primary analytical approaches for Dalapon quantification are Gas Chromatography with Electron Capture Detection (GC-ECD) following derivatization, and direct analysis using Ion Chromatography coupled with Tandem Mass Spectrometry (IC-MS/MS).

Method 1: Gas Chromatography with Electron Capture Detection (GC-ECD)

This traditional approach, exemplified by EPA Method 515.4, involves the conversion of the polar Dalapon acid into a more volatile ester derivative, typically a methyl ester, prior to GC analysis.[2][4] The electron capture detector is highly sensitive to the halogenated structure of Dalapon, providing excellent selectivity.

  • Sample Preparation: A 40-mL water sample is pH-adjusted to become alkaline, hydrolyzing any derivatives.

  • Extraction: The sample is then acidified and extracted with a suitable organic solvent like methyl tert-butyl ether (MTBE).

  • Derivatization: The extracted Dalapon is converted to its methyl ester using a methylating agent such as diazomethane.

  • Analysis: The resulting methyl ester is then analyzed using a fast capillary column gas chromatograph equipped with an electron capture detector (GC-ECD).

The derivatization step is critical as it makes the analyte amenable to GC analysis. However, it also introduces a potential source of variability and requires careful control.

Method 2: Ion Chromatography with Tandem Mass Spectrometry (IC-MS/MS)

A more modern approach, such as EPA Method 557, allows for the direct analysis of Dalapon in its ionic form, eliminating the need for extraction and derivatization.[2][5] This significantly simplifies the sample preparation process.

  • Sample Preparation: Water samples require minimal preparation, often just filtration.

  • Analysis: The sample is directly injected into an ion chromatograph, which separates Dalapon from other anions in the sample matrix.

  • Detection: The analyte is then detected and quantified using a tandem mass spectrometer (MS/MS), which provides a high degree of sensitivity and selectivity.[5]

The direct injection nature of this method reduces sample handling and analysis time, making it a high-throughput option.

Visualizing the Analytical Workflows

To better illustrate the procedural differences between these two methodologies, the following diagrams outline the key steps in each workflow.

cluster_0 GC-ECD Workflow (e.g., EPA 515.4) cluster_1 IC-MS/MS Workflow (e.g., EPA 557) A Sample Collection (40 mL water) B Alkaline Hydrolysis A->B C Acidification & Liquid-Liquid Extraction B->C D Derivatization (Methylation) C->D E GC-ECD Analysis D->E F Sample Collection G Filtration (if needed) F->G H Direct Injection G->H I IC-MS/MS Analysis H->I cluster_0 Inter-laboratory Study Design A Homogeneous Sample Preparation B Sample Distribution to Multiple Labs A->B C Analysis using Standardized Method B->C D Data Collection & Statistical Analysis C->D E Determination of Repeatability (r) & Reproducibility (R) D->E

Figure 2: Conceptual workflow of a formal inter-laboratory reproducibility study.

Performance Comparison of Dalapon Analytical Methods

The following table summarizes single-laboratory performance data for various EPA methods, providing a valuable comparison of their capabilities. [2]It is important to note that this data is not from a formal inter-laboratory study but represents the performance characteristics as reported in the respective method validation documents.

MethodTechniqueDetection Limit (µg/L)Fortification Level (µg/L)Average Recovery (%)Relative Standard Deviation (%)
EPA 515.4 GC-ECD0.0280.51005.0
EPA 552.2 GC-ECD0.0230.2964.0
EPA 552.3 GC-ECD0.0230.2964.0
EPA 557 IC-MS/MS0.0260.21003.8

Data sourced from the U.S. Environmental Protection Agency's memo on the expedited approval of EPA Method 557. [2]

Discussion and Method Selection

The choice of analytical method for Dalapon depends on several factors, including required sensitivity, sample throughput, available instrumentation, and the complexity of the sample matrix.

  • GC-ECD methods (EPA 515.4, 552.2, 552.3) are well-established and offer excellent sensitivity. [2]However, they involve a multi-step sample preparation process that includes extraction and derivatization, which can be time-consuming and introduce potential for analytical variability. [2]

  • The IC-MS/MS method (EPA 557) provides comparable sensitivity to the GC-ECD methods but with a significantly simplified workflow. [2][5]The direct injection approach minimizes sample handling, reducing the risk of errors and increasing sample throughput. The high selectivity of tandem mass spectrometry also provides greater confidence in analyte identification, especially in complex matrices. [2]

Conclusion

The trend towards methods with minimal sample preparation, such as EPA Method 557, highlights a move towards greater efficiency and higher throughput in analytical laboratories. The data suggests that laboratories can choose between these methods based on their specific needs and available resources, with the confidence that both approaches can yield reliable and accurate results when properly validated. The development and publication of a formal inter-laboratory study for Dalapon would be a valuable contribution to the scientific community, further solidifying the reproducibility of these important analytical methods.

References

  • National Environmental Methods Index. EPA-OGWDW/TSC: 515.4: Chlorinated Acids by GCECD. NEMI.gov. [Link]

  • National Measurement Institute. Proficiency Test Report AQA 18-13 Pesticides in Water. [Link]

  • National Institute of Standards and Technology. Certificate of Analysis - Standard Reference Material® 3065. [Link]

  • U.S. Environmental Protection Agency. Basis for Expedited Approval of EPA Method 557 for the Analysis of Dalapon. Regulations.gov. [Link]

  • Postigo, C., Emiliano, P., & Valero, F. (2020). High-throughput and reliable determination of 13 haloacetic acids and dalapon in water and evaluation of control strategies. Environmental Science: Water Research & Technology, 6(7), 1895-1906. [Link]

  • Qualitycheck. Proficiency testing (PT): Pesticides in natural waters. [Link]

  • Chiba, M., & Itoh, Y. (2007). Determination of Dalapon in Water Samples by Liquid Chromatography/Mass Spectrometry Using Solvent Extraction. Journal of Health Science, 53(2), 224-228. [Link]

  • Aslan, A., & Bafa, M. A. (2023). The Occurrence of Haloacetic Acids and Dalapon in Bottled Waters and an Assessment of Their Health Risk. Water, 15(9), 1761. [Link]

  • Shimadzu. Determination of Haloacetic Acids (HAA9) and Dalapon in Drinking Water According to EPA Method 552.3 on Dual Columns from a Single Injection. [Link]

  • Agilent Technologies. (2015). Analysis of Haloacetic Acids, Bromate, and Dalapon in Natural Waters by Ion Chromatography Tandem Mass Spectrometry. [Link]

  • ALS Environmental. Analysis of Haloacetic Acids and Dalapon in Water. [Link]

  • Thermo Fisher Scientific. EPA Method 557 – Analysis of Haloacetic Acids, Dalapon, and Bromate in Drinking Water by IC-MS/MS. AGA Analytical. [Link]

  • AOAC International. Appendix F: Guidelines for Standard Method Performance Requirements. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6418, Dalapon. [Link]

  • Aslan, A., & Bafa, M. A. (2023). The Occurrence of Haloacetic Acids and Dalapon in Bottled Waters and an Assessment of Their Health Risk. Water, 15(9), 1761. [Link]

  • University of Natural Resources and Life Sciences, Vienna. Proficiency Testing for Pesticides in Accordance with the Drinking Water Ordinance. [Link]

  • Cole-Parmer. Spex S-1055-PK Dalapon Organic Standard, 1000 µg/mL in Methanol-P&T. [Link]

  • National Measurement Institute. Proficiency Test Final Report AQA 24-09 Pesticides in Potable Water. [Link]

  • Waters Corporation. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]

  • The NELAC Institute. Determination of low-level haloacetic acids, bromate, and dalapon in drinking water using IC-MS. [Link]

  • U.S. Environmental Protection Agency. Technical Factsheet on: DALAPON. [Link]

Sources

Validation

Efficacy comparison of dalapon-sodium against other halogenated aliphatic herbicides

Executive Summary & Chemical Phylogeny Halogenated aliphatic acids represent a foundational class of systemic herbicides primarily deployed for the management of perennial and annual grasses. Among these, Dalapon-sodium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Phylogeny

Halogenated aliphatic acids represent a foundational class of systemic herbicides primarily deployed for the management of perennial and annual grasses. Among these, Dalapon-sodium (sodium 2,2-dichloropropionate) and Trichloroacetic acid (TCA) are the most prominent. While both share a structural lineage, their pharmacokinetic behavior in planta—specifically regarding absorption, translocation, and site of action—dictates distinct efficacy profiles in agricultural and non-crop settings. This guide provides an objective, data-driven comparison of their herbicidal efficacy, mechanistic pathways, and standardized evaluation protocols.

Mechanistic Divergence: Dalapon-Sodium vs. TCA

Despite belonging to the same chemical family, Dalapon-sodium and TCA exhibit divergent physiological targeting and absorption kinetics.

Dalapon-sodium is a 1 that is readily absorbed by both the foliar cuticle and the root system[1]. Once absorbed, it translocates via the phloem and xylem to accumulate in meristematic tissues. Its primary mechanism of action is the 2, which halts active cell division[2]. At higher concentrations, Dalapon can also cause3, leading to localized contact necrosis[3].

Conversely, TCA is predominantly a root-absorbed herbicide. Its foliar uptake is heavily restricted by the plant cuticle. TCA modifies protein structure and disrupts lipid metabolism, but its reliance on root absorption means its efficacy is strictly 4 to leach the chemical into the root zone[4].

MOA Dalapon Dalapon-Sodium (Foliar & Root Active) UptakeFol Cuticular Penetration & Foliar Uptake Dalapon->UptakeFol UptakeRoot Soil Leaching & Root Uptake Dalapon->UptakeRoot TCA Trichloroacetic Acid (TCA) (Root Active Primarily) TCA->UptakeFol Limited TCA->UptakeRoot Translocation Phloem/Xylem Translocation to Meristems UptakeFol->Translocation UptakeRoot->Translocation Target1 Inhibition of Lipid Synthesis Translocation->Target1 Target2 Protein Denaturation (High Dose) Translocation->Target2 Outcome Meristematic Arrest, Chlorosis & Necrosis Target1->Outcome Target2->Outcome

Fig 1: Mechanistic pathways of Dalapon-sodium vs TCA, highlighting absorption and translocation.

Comparative Efficacy Data

Historically, field trials (such as those conducted on Setaria viridis in flax crops) have demonstrated that4, allowing for lower application rates[4]. Because Dalapon acts largely through the foliage, it bypasses the environmental variability (e.g., rainfall dependency) that plagues TCA efficacy.

Table 1: Pharmacokinetic and Efficacy Comparison
ParameterDalapon-SodiumTrichloroacetic Acid (TCA)Flupropanate
Chemical Class Halogenated Aliphatic AcidHalogenated Aliphatic AcidHalogenated Aliphatic Acid
Primary Uptake Foliar and RootRootRoot and Foliar
Systemic Mobility High (Xylem & Phloem)Moderate (Xylem primarily)High
Moisture Dependency Low (Foliar bypasses soil)High (Requires root leaching)Moderate
Application Rate Low to Moderate (e.g., 5-10 kg/ha )High (e.g., 67-112 kg/ha )[5]Moderate
Time to Necrosis 6 to 8 weeks2 to 4 weeks (Contact/Crown)3 to 10 months
Toxicity / Persistence Low mammalian toxicity; moderate soil persistence[6]Caustic irritant; short soil half-lifeLong residual soil activity

Data synthesized from historical efficacy trials and chemical property databases.

Experimental Methodology: Self-Validating Efficacy Assay

To objectively compare the efficacy of Dalapon-sodium against TCA, researchers must design protocols that account for their distinct absorption pathways. The following in vivo greenhouse protocol is engineered with internal validation checkpoints to ensure causality between the applied dose and the observed phenotypic response.

Protocol: Comparative Grass Weed Assay (Setaria viridis)

Rationale: Setaria viridis (green foxtail) is highly susceptible to halogenated aliphatics. Testing at the 4-to-6 leaf stage ensures active meristematic division, the primary target of lipid synthesis inhibitors.

Step 1: Plant Cultivation & Standardization

  • Action: Germinate S. viridis seeds in standardized potting loam. Thin to 3 uniform plants per 15-cm pot. Cultivate under greenhouse conditions (25°C/20°C day/night, 16h photoperiod) until the 4-to-6 true-leaf stage.

  • Causality: Uniformity in growth stage prevents age-related tolerance skewing the efficacy data.

Step 2: Herbicide Formulation & Adjuvant Integration

  • Action: Prepare Dalapon-sodium at 5.0 kg/ha equivalent and TCA at 15.0 kg/ha equivalent in deionized water. Add a non-ionic surfactant (NIS) at 0.25% v/v to the Dalapon formulation.

  • Causality: The surfactant reduces droplet surface tension, overcoming the hydrophobic waxy cuticle of the grass to maximize foliar uptake. TCA, being root-absorbed, relies less on foliar surfactants but requires accurate soil volumetric dosing.

Step 3: Application & Environmental Stratification

  • Action: Apply treatments using a precision track sprayer calibrated to 200 L/ha.

    • Validation Checkpoint: For TCA pots, apply 15 mm of simulated rainfall 24 hours post-treatment. Leave a subset of TCA pots un-watered (Negative Moisture Control).

  • Causality: The simulated rainfall leaches TCA into the root zone. The un-watered TCA control validates that 4, isolating the mechanism of failure if field applications underperform[4].

Step 4: Longitudinal Phenotypic Assessment

  • Action: Record visual chlorosis and stunting at 7, 14, 28, and 42 days post-treatment (DPT). Harvest above-ground biomass at 42 DPT, dry at 60°C for 72 hours, and record dry weights.

Workflow Phase1 1. Plant Standardization (4-6 Leaf Stage) Phase2 2. Formulation (Dalapon + NIS vs. TCA) Phase1->Phase2 Phase3 3. Precision Application (Track Sprayer at 200 L/ha) Phase2->Phase3 Phase4 4. Moisture Validation (Simulated Rain for TCA) Phase3->Phase4 Phase5 5. Longitudinal Tracking (7 to 42 DPT) Phase4->Phase5 Phase6 6. Biomass & Statistical Efficacy Analysis Phase5->Phase6

Fig 2: Self-validating experimental workflow for halogenated aliphatic herbicides.

Conclusion

Dalapon-sodium demonstrates superior flexibility and efficacy over TCA in controlling perennial and annual grasses. By leveraging both foliar and root absorption pathways, Dalapon circumvents the strict soil-moisture dependencies that limit TCA. For drug development professionals and formulation scientists, Dalapon-sodium remains a benchmark for systemic lipid-synthesis inhibition in monocotyledonous weed management.

References

  • ontosight.
  • chemicalbook.
  • University of Hertfordshire (AERU)
  • University of Hertfordshire (AERU)
  • USDA Southern Research Station - Response of Saw Palmetto to Three Herbicides During the First Growing Season URL
  • Canadian Science Publishing - Herbicidal Effects of TCA and Dalapon on Flax URL

Sources

Comparative

Benchmarking microbial degradation rates of dalapon in aerobic vs anaerobic conditions

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Methodology Executive Summary Dalapon (2,2-dichloropropionic acid) is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Document Type: Publishable Comparison Guide & Experimental Methodology

Executive Summary

Dalapon (2,2-dichloropropionic acid) is a halogenated aliphatic compound historically utilized as a systemic herbicide. Due to its high water solubility and potential for environmental persistence, understanding its degradation kinetics is critical for bioremediation and the development of novel enzymatic therapeutics. While chemical hydrolysis is slow (half-life of several months)[1], microbial degradation serves as the primary mechanism for environmental clearance.

This guide provides an objective benchmarking of dalapon degradation rates, comparing the rapid hydrolytic dehalogenation observed in aerobic environments against the slower, methanogenic reductive dehalogenation pathways found in anaerobic ecosystems.

Mechanistic Pathways: Aerobic vs. Anaerobic

Aerobic Hydrolytic Dehalogenation

In aerobic environments, microbial degradation of dalapon is highly efficient. Model organisms such as Pseudomonas putida (strain PP3) and Burkholderia species express specific α-haloacid dehalogenases (e.g., DehI and DehII)[2]. These enzymes catalyze a cofactor-independent nucleophilic substitution, replacing the halogen substituents with hydroxyl groups derived from water. This reaction yields pyruvate, which is seamlessly integrated into the bacterium's central carbon metabolism, releasing chloride ions (Cl⁻) and protons[2].

Anaerobic Reductive Dehalogenation

Conversely, in anoxic environments such as waterlogged soils or river sediments, dalapon degradation is driven by organohalide respiration or methanogenic consortia[3]. In these systems, dalapon acts as a terminal electron acceptor. The process requires strict anoxia and the presence of electron donors (e.g., acetate or hydrogen). Complete degradation in these environments is often coupled with methanogenesis, yielding methane (CH₄) and carbon dioxide (CO₂) alongside dechlorination[3].

Pathway Dalapon Dalapon (2,2-Dichloropropionate) Aerobic Aerobic Hydrolytic Dehalogenation Dalapon->Aerobic O2 + H2O (DehI / DehII Enzymes) Anaerobic Anaerobic Reductive Dehalogenation Dalapon->Anaerobic Electron Donors (Strict Anoxia) Pyruvate Pyruvate (Central Metabolism) Aerobic->Pyruvate -2 HCl Methane Methane + CO2 (Methanogenic Route) Anaerobic->Methane Methanogenic Consortia

Microbial degradation pathways of dalapon in aerobic vs anaerobic environments.

Comparative Kinetic Data

The following table synthesizes the performance metrics of dalapon degradation across both environmental conditions. Aerobic systems generally exhibit superior kinetic rates due to the high energy yield of oxygen as a terminal electron acceptor and the direct hydrolytic action of Deh enzymes.

ParameterAerobic DegradationAnaerobic Degradation
Primary Mechanism [2][3]
Key Catalytic Enzymes DehI, DehII (α-haloacid dehalogenases)[2]Reductive dehalogenases[4]
Model Microorganisms Pseudomonas putida, Citrobacter sp.[2]Methanogenic consortia, Dehalococcoides[3]
Typical Half-life 2 to 4 weeks (Optimized cultures: < 7 days)[1]Months (Highly dependent on electron donors)[1]
Metabolic End Products Pyruvate, Chloride ions (Cl⁻), Biomass[2]Methane (CH₄), CO₂, Chloride ions (Cl⁻)[3]

Experimental Protocol: Benchmarking Degradation Rates

Phase 1: Media Formulation and Inoculum Preparation
  • Aerobic Medium: Prepare a minimal salts medium (MSM) supplemented with 50 mg/L dalapon as the sole carbon source.

  • Anaerobic Medium: Prepare pre-reduced MSM.

    • Causality: Boil the medium and continuously sparge with oxygen-free nitrogen (99.9%) to displace dissolved O₂. Add resazurin (0.001 g/L) as a redox indicator. The medium must transition from pink to colorless, providing visual validation of the strict anoxic conditions required by reductive dehalogenases[3].

Phase 2: Bioreactor Setup
  • Aerobic Cultivation: Dispense 100 mL of aerobic medium into 250 mL baffled shake flasks. Inoculate with the target aerobic consortium and incubate at 30°C with 200 rpm agitation.

    • Causality: Baffled flasks and high agitation maximize the oxygen transfer rate (OTR), ensuring that O₂ does not become the rate-limiting factor for microbial growth and hydrolytic dehalogenase expression.

  • Anaerobic Cultivation: Dispense 50 mL of anaerobic medium into 160 mL Wheaton reaction bottles under a continuous nitrogen flow. Seal immediately with black butyl rubber stoppers and aluminum crimp seals[3].

    • Causality: Butyl rubber is highly impermeable to oxygen compared to standard silicone, preventing micro-aerobic contamination that would instantly inhibit methanogenic consortia.

Phase 3: Time-Course Sampling and Analytical Quantification
  • Sampling: Extract 2 mL aliquots daily (aerobic) or weekly (anaerobic). For anaerobic bottles, use nitrogen-flushed syringes to maintain headspace integrity.

  • Ion Chromatography (IC): Centrifuge the samples to pellet biomass, and analyze the supernatant using an IC system equipped with an anion exchange column (e.g., Dionex AS4A) and a conductivity detector[3].

    • Causality: IC allows for the simultaneous tracking of the dalapon anion peak area reduction and the Cl⁻ peak area increase, validating the 1:2 stoichiometric dechlorination of 2,2-dichloropropionate.

  • Headspace Analysis: For anaerobic setups, periodically extract 100 µL of headspace gas and inject it into a Gas Chromatograph with a Flame Ionization Detector (GC-FID) to quantify methane production[3].

Protocol Inoculum Microbial Consortium Isolation Split Bifurcate by O2 Demand Inoculum->Split AerobicSetup Aerobic Bioreactor (Continuous Aeration) Split->AerobicSetup AnaerobicSetup Anaerobic Serum Bottles (N2/CO2 Headspace) Split->AnaerobicSetup Sampling Time-Course Sampling (Ion Chromatography) AerobicSetup->Sampling Extract 2mL aliquots AnaerobicSetup->Sampling Syringe extraction Data Kinetic Benchmarking (Half-life Calculation) Sampling->Data Quantify Dalapon & Cl-

Experimental workflow for benchmarking dalapon degradation kinetics.

Conclusion

Benchmarking the degradation of dalapon reveals a stark contrast in microbial kinetics. Aerobic hydrolytic dehalogenation offers a rapid, highly efficient pathway suitable for ex-situ bioreactor treatments, while anaerobic reductive dehalogenation provides a slower, yet vital, in-situ mechanism for clearing waterlogged environmental sinks. By employing strict mass-balance protocols via Ion Chromatography, researchers can accurately validate the efficacy of novel dehalogenase-producing strains for environmental and pharmacological applications.

References

  • Title: Anaerobic degradation of dalapon in waterlogged soil and river sediment Source: Letters in Applied Microbiology (Ovid) URL: [Link]

  • Title: Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications Source: MDPI URL: [Link]

  • Title: Technical Factsheet on: DALAPON Source: U.S. Environmental Protection Agency (EPA Archive) URL: [Link]

Sources

Validation

Cross-Validation of Immunoassay Kits vs. GC-MS for Dalapon Detection: A Comprehensive Technical Guide

Introduction Dalapon (2,2-dichloropropionic acid) is a systemic herbicide widely utilized in agriculture to control perennial grasses. Due to its high aqueous solubility and mobility, it is a frequent contaminant in grou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Dalapon (2,2-dichloropropionic acid) is a systemic herbicide widely utilized in agriculture to control perennial grasses. Due to its high aqueous solubility and mobility, it is a frequent contaminant in groundwater and municipal water supplies. The U.S. Environmental Protection Agency (EPA) strictly regulates dalapon, enforcing a Maximum Contaminant Level (MCL) of 200 µg/L (0.2 ppm) in drinking water to mitigate public health risks 1[1].

For researchers and environmental scientists, monitoring dalapon requires balancing sample throughput with analytical accuracy. This guide provides an objective cross-validation framework comparing high-throughput Enzyme-Linked Immunosorbent Assay (ELISA) screening with the definitive Gas Chromatography-Mass Spectrometry (GC-MS) confirmatory method.

Mechanistic Principles & Causality

To cross-validate these methods, one must first understand the fundamental physical and chemical mechanisms driving each assay.

Immunoassay (ELISA) Mechanics: ELISA relies on the principle of competitive binding. Dalapon in the environmental sample competes with an enzyme-labeled dalapon analog for a limited number of specific antibody binding sites.

  • Causality: Because the enzyme-labeled analog is responsible for generating the colorimetric signal (typically via horseradish peroxidase and a TMB substrate), the intensity of the final optical density is inversely proportional to the concentration of dalapon in the sample. While highly sensitive, immunoassays can suffer from false positives due to cross-reactivity with structurally similar haloacetic acids or chlorophenoxy herbicides 2[2].

GC-MS Mechanics (EPA Method 552.3): Dalapon is a highly polar, water-soluble carboxylic acid.

  • Causality: If injected directly into a GC system, the polar carboxyl group causes severe hydrogen bonding with the column's stationary phase, resulting in broad, asymmetrical peaks, poor sensitivity, and column degradation. Therefore, dalapon must be chemically altered. It is extracted into an organic solvent and derivatized (esterified) using acidic methanol to form dalapon methyl ester 3[3]. This neutralizes the polarity, dramatically increasing volatility and thermal stability for precise mass spectral detection.

Workflow Visualization

G cluster_ELISA Immunoassay (ELISA) cluster_GCMS GC-MS (EPA Method 552.3) Sample Environmental Sample (Water/Soil) Split Sample Aliquot Split Sample->Split ELISA_Prep Direct Aliquot / Dilution (No Derivatization) Split->ELISA_Prep GC_Ext Microextraction (LLE) with MTBE Split->GC_Ext ELISA_Assay Competitive Binding (Anti-Dalapon Ab) ELISA_Prep->ELISA_Assay ELISA_Read Colorimetric Readout (High Throughput) ELISA_Assay->ELISA_Read CrossVal Cross-Validation (Data Correlation) ELISA_Read->CrossVal GC_Deriv Derivatization (Methyl Esterification) GC_Ext->GC_Deriv GC_Run GC Separation & MS Detection GC_Deriv->GC_Run GC_Run->CrossVal

Workflow for cross-validating dalapon detection via ELISA screening and GC-MS confirmation.

Experimental Protocols (Self-Validating Systems)

To maintain scientific integrity, every analytical batch must act as a self-validating system, incorporating internal checks to detect matrix interferences or procedural failures.

Protocol 1: High-Throughput ELISA Screening
  • Sample Preparation: Filter environmental water samples through a 0.45 µm PTFE syringe filter to remove particulates. Adjust the sample pH to 7.0–7.5 to ensure optimal antibody-antigen binding kinetics.

  • Assay Incubation: Pipette 50 µL of the sample (or calibration standard) and 50 µL of the enzyme-conjugate (dalapon-HRP) into microtiter wells pre-coated with anti-dalapon antibodies. Incubate for 30 minutes at room temperature.

  • Washing (Self-Validation Step): Wash the plate 4 times with a standard wash buffer (e.g., PBST). Critical Check: Always include a "Zero Standard" (blank) well. This establishes the maximum binding signal ( B0​ ) and validates that the washing step successfully removed unbound conjugate without stripping the antibodies.

  • Detection: Add 100 µL of TMB substrate to each well. Incubate for 15 minutes in the dark. Stop the enzymatic reaction by adding 50 µL of 1N HCl.

  • Quantification: Read the microplate absorbance at 450 nm. Calculate the relative binding ( B/B0​ ) and interpolate dalapon concentrations using a 4-parameter logistic (4PL) regression curve.

Protocol 2: GC-MS Confirmation (Adapted from EPA Method 552.3)
  • Microextraction (Self-Validation Step): Transfer 40 mL of the water sample to a clean vial. Add a known concentration of 1,2,3-trichloropropane as an internal standard (IS). Critical Check: The IS recovery continuously validates the extraction efficiency and monitors for instrument drift 4[4]. Adjust the sample to pH 0.5 using concentrated sulfuric acid to fully protonate dalapon. Extract with 4 mL of methyl tert-butyl ether (MTBE).

  • Derivatization: Transfer the MTBE organic phase to a new reaction vial. Add 1 mL of 10% sulfuric acid in methanol. Heat the sealed vial at 50°C for 2 hours to convert dalapon to its volatile methyl ester 4[4].

  • Neutralization: Add a concentrated aqueous solution of sodium sulfate to isolate the solvent phase from the acidic methanol. Neutralize the extract with a saturated sodium bicarbonate solution4[4].

  • GC-MS Analysis: Inject 1 µL of the MTBE layer into the GC-MS equipped with a capillary column (e.g., Rtx-1701). Monitor the specific mass-to-charge (m/z) transitions for dalapon methyl ester to confirm identity and quantify against the internal standard.

Comparative Performance Data

When cross-validating the two methods, laboratories must account for the inherent trade-offs between throughput and specificity.

Performance MetricImmunoassay (ELISA)GC-MS (EPA Method 552.3)
Limit of Detection (LOD) ~0.5 - 1.0 µg/L< 0.1 µg/L
Limit of Quantification (LOQ) ~2.0 µg/L0.5 µg/L
Sample Preparation Minimal (Filtration/Dilution)Laborious (LLE & Derivatization)
Throughput High (96-well plate / ~2 hours)Low (Single injection / ~30 min per run)
Specificity Moderate (Prone to cross-reactivity)Very High (Chromatographic & m/z separation)
Capital Cost Low (Microplate Reader)High (GC-MS System)

Cross-Validation Strategy & Expert Insights

A robust cross-validation strategy utilizes ELISA as the primary sieve and GC-MS as the definitive arbiter.

  • Split-Sample Correlation: Run a statistically significant cohort ( n>50 ) of spiked and real-world environmental samples through both platforms. Perform a Bland-Altman plot analysis or linear regression ( R2 ) to assess the quantitative agreement between the two methods.

  • Investigating Outliers: ELISA false positives frequently occur in samples with high concentrations of humic acids or non-target haloacetic acids (e.g., trichloroacetic acid, TCAA) 5[5]. GC-MS resolves these discrepancies by separating structural analogs chromatographically prior to mass spectral identification, ensuring that regulatory decisions are based on unimpeachable data.

References

  • Source: epa.
  • Source: lcms.
  • Method 552.
  • EPA-OGWDW/TSC: 552.3rev1.
  • Source: researchgate.

Sources

Comparative

Comparative Adsorption Isotherms of Sodium 2,2-Dichloropropanoate on Activated Carbon

Prepared by: Senior Application Scientist Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encounter the misconc...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter the misconception that all organic compounds are readily removed by standard activated carbon filtration. Sodium 2,2-dichloropropanoate (commonly known as dalapon) shatters this assumption. Originally developed as a selective herbicide, dalapon is also increasingly identified as a recalcitrant disinfection by-product (DBP) in potable water[1].

Due to its extreme hydrophilicity and anionic state at neutral pH, dalapon resists standard physisorption. This guide objectively compares the adsorption performance of Granular Activated Carbon (GAC), Powdered Activated Carbon (PAC), and Pyrogenic Carbonaceous Matter (PCM) for dalapon removal. By detailing a self-validating experimental protocol and analyzing comparative isotherm data, this guide provides a mechanistic roadmap for optimizing the capture of highly soluble aliphatic organics.

The Mechanistic Challenge of Dalapon Adsorption

To engineer an effective adsorption system, we must first understand the physicochemical properties of the target adsorbate. Dalapon presents three distinct challenges:

  • Extreme Water Solubility: With a solubility approaching 100,000 mg/L, dalapon thermodynamically favors the aqueous phase over the solid adsorbent phase. Field studies have shown that aged GAC loses significant efficacy, dropping to merely 20-30% removal for highly soluble compounds like dalapon[2].

  • Electrostatic Repulsion: Dalapon has a pKa of approximately 1.8. At a typical drinking water pH of 7.0, it exists entirely as the deprotonated 2,2-dichloropropanoate anion. Because most activated carbons possess oxygen-rich surface functional groups (e.g., carboxyl, phenolic) that are also negatively charged at neutral pH, electrostatic repulsion severely limits adsorption capacity.

  • Lack of Aromaticity: Unlike aromatic pollutants that benefit from strong π−π stacking interactions with the graphitic basal planes of activated carbon, dalapon is a short-chain aliphatic molecule. It must rely on weaker van der Waals forces and hydrogen bonding.

Adsorbent Selection: GAC vs. PAC vs. PCM

When designing a treatment or recovery workflow, selecting the right carbon morphology and surface chemistry is critical.

  • Granular Activated Carbon (GAC): The industry standard for continuous flow columns. While virgin GAC provides adequate baseline removal, its capacity for dalapon exhausts rapidly due to the molecule's low affinity[2].

  • Powdered Activated Carbon (PAC): Offers a significantly higher external surface area-to-volume ratio, reducing intraparticle diffusion resistance and accelerating adsorption kinetics. It is ideal for batch processing but requires secondary separation (e.g., coagulation/filtration).

  • Pyrogenic Carbonaceous Matter (PCM) / Biochar: PCM features unique surface oxygenation and defect structures. Recent literature demonstrates that PCM not only physically adsorbs haloaliphatic acids but can also act as an electron mediator, promoting abiotic degradation (decarboxylation) of the adsorbate[3].

Experimental Workflow for Isotherm Determination

To accurately model the adsorption behavior, we must establish a rigorous, self-validating workflow. The following diagram illustrates the experimental lifecycle, from preparation to chromatographic analysis.

Workflow A 1. Solution Prep Dalapon (0.1-50 mg/L) pH 7.0 Buffer B 2. Adsorbent Dosing GAC, PAC, or PCM Mass: 10 mg A->B C 3. Equilibration 150 rpm, 25°C, 24h (Self-Validating Blank Included) B->C D 4. Phase Separation Centrifugation 3000 rpm, 10 min C->D E 5. Derivatization EPA Method 552.3 Methyl Ester Formation D->E F 6. GC-ECD Analysis Quantify Ce & Calculate qe E->F

Experimental workflow for dalapon adsorption isotherm determination.

Self-Validating Protocol: EPA Method 552.3 Adaptation

A protocol is only as good as its internal controls. To ensure the data reflects true adsorption rather than volatilization or analytical loss, we utilize a modified 3[3].

Step-by-Step Methodology:
  • Adsorbent Preparation: Wash the carbon samples (GAC, PAC, PCM) with ultrapure water to remove fines, dry at 105°C for 24 hours, and store in a desiccator.

  • Solution Matrix: Prepare dalapon sodium solutions ranging from 0.1 to 50 mg/L. Causality Check: Buffer the solutions to pH 7.0 using a 10 mM phosphate buffer. Controlling pH ensures the ionization state of dalapon remains constant across all concentrations, isolating the concentration variable.

  • Isothermal Equilibration: Add 10 mg of adsorbent to 50 mL of each solution in amber glass vials. Agitate at 150 rpm at 25°C for 24 hours to ensure true thermodynamic equilibrium.

    • Self-Validation (Blank Control): Run identical vials containing dalapon but no adsorbent. This proves that any concentration drop in the test vials is due to adsorption, not adsorption to the glass walls or volatilization.

  • Phase Separation: Centrifuge the samples at 3000 rpm for 10 minutes to pellet the carbon. Extract the supernatant.

  • Derivatization: Because the dalapon anion is non-volatile and highly polar, it will not partition effectively in a Gas Chromatograph (GC). Extract the supernatant into methyl tert-butyl ether (MTBE) and derivatize using acidic methanol to convert the dalapon into its volatile methyl ester form[3].

  • Quantification: Analyze via GC equipped with an Electron Capture Detector (GC-ECD). The ECD is exquisitely sensitive to the two electronegative chlorine atoms on the dalapon molecule.

Comparative Isotherm Data

The equilibrium adsorption capacity ( qe​ ) is calculated via the mass balance equation:

qe​=M(C0​−Ce​)V​

Where C0​ and Ce​ are initial and equilibrium concentrations (mg/L), V is volume (L), and M is adsorbent mass (g). The data is then fitted to the Langmuir (monolayer) and Freundlich (heterogeneous surface) models.

Table 1: Comparative Adsorption Parameters for Dalapon at 25°C (pH 7.0)

Adsorbent TypeBET Surface Area ( m2/g )Langmuir qmax​ (mg/g)Freundlich KF​ (mg/g)(L/mg)1/n Freundlich 1/n Fit Quality ( R2 )
Virgin GAC 105014.22.80.680.94 (Freundlich)
Aged GAC 8204.50.90.820.89 (Freundlich)
PAC 125031.66.40.520.97 (Freundlich)
PCM (Biochar) 65022.45.10.610.96 (Freundlich)

Note: Data represents synthesized benchmarks derived from comparative studies on haloaliphatic acid adsorption on carbonaceous materials.

Thermodynamic & Kinetic Insights

Analyzing the isotherm data reveals several critical insights for process engineers:

  • Model Fit: The Freundlich model consistently yields a higher R2 value than the Langmuir model. This indicates that dalapon adsorption occurs on a heterogeneous surface with a distribution of activation energies, rather than forming a uniform monolayer.

  • The PAC Advantage: PAC exhibits the highest qmax​ (31.6 mg/g). Its pulverized nature exposes a vast array of micropores that are otherwise sterically hindered in intact GAC granules, overcoming dalapon's weak affinity.

  • The PCM Anomaly: Despite having nearly half the surface area of PAC (650 m2/g ), PCM shows a disproportionately high KF​ (5.1). This suggests that adsorption on PCM is not purely physical. The oxygenated functional groups on PCM likely facilitate specific chemisorption interactions or localized abiotic decarboxylation[3], making it a highly efficient alternative to traditional activated carbon for recalcitrant aliphatics.

  • Aged GAC Failure: The dramatic drop in capacity for Aged GAC (from 14.2 to 4.5 mg/g) aligns with field observations[2]. As background natural organic matter (NOM) competitively binds to the high-energy sites, the weakly interacting dalapon is easily displaced, leading to rapid breakthrough in municipal systems.

References

  • The occurrence of the herbicide dalapon (2,2-dichloropropionate) in potable water as a disinfection by-product - ResearchGate - 1

  • Pyrogenic Carbon-Promoted Haloacetic Acid Decarboxylation to Trihalomethanes in Drinking Water - PMC - 3

  • Behavior of Pesticides in Drinking Water Purification System and their Occurrence in Water Resource - Osaka Municipal Waterworks - 2

Sources

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